2-[2-(3-Methoxyphenyl)vinyl]phenol
Description
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.275 |
IUPAC Name |
2-[(Z)-2-(3-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9- |
InChI Key |
CKADNPRLDAEDMO-KTKRTIGZSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2O |
Origin of Product |
United States |
Foundational & Exploratory
2-[2-(3-Methoxyphenyl)vinyl]phenol: Structural Dynamics, Chemical Synthesis, and Pharmaceutical Applications
Executive Summary
The compound 2-[2-(3-Methoxyphenyl)vinyl]phenol , frequently referred to in literature as 2-hydroxy-3'-methoxystilbene or 2-(3-methoxystyryl)phenol , is a highly versatile stilbenoid derivative. Bridging the gap between natural phenolic chemistry (reminiscent of resveratrol) and advanced synthetic design, this molecule serves as a critical intermediate in modern drug development. Its unique structural framework—an ortho-hydroxylated phenyl ring linked via a vinyl bridge to a meta-methoxylated phenyl ring—makes it an ideal precursor for synthesizing complex cardiovascular therapeutics and experimental multidrug resistance (MDR) reversing agents.
This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream pharmaceutical applications, specifically focusing on the synthesis of the 5-HT2A receptor antagonist Sarpogrelate and P-glycoprotein (P-gp) inhibitors.
Physicochemical Properties & Structural Analysis
The chemical behavior of 2-[2-(3-Methoxyphenyl)vinyl]phenol is dictated by its conjugated styryl-phenol system. The presence of the electron-donating methoxy group and the reactive phenolic hydroxyl group allows for regioselective functionalization.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 2-[2-(3-Methoxyphenyl)ethenyl]phenol |
| Common Names | 2-Hydroxy-3'-methoxystilbene; 2-(3-Methoxystyryl)phenol |
| CAS Registry Numbers | 143212-74-2, 134964-55-9 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO; Insoluble in H₂O |
| Reactivity Profile | Susceptible to electrophilic aromatic substitution and catalytic hydrogenation at the vinyl bridge. |
Synthetic Methodologies and Experimental Protocols
As a Senior Application Scientist, it is crucial to understand that the synthesis of this stilbene and its downstream derivatives requires strict control over reaction conditions. Below are the self-validating protocols for generating the stilbene via a Wittig reaction and its subsequent catalytic hydrogenation.
Protocol A: Synthesis via Wittig Reaction
The primary route to 2-[2-(3-Methoxyphenyl)vinyl]phenol is the Wittig reaction between 3-methoxybenzyltriphenylphosphonium chloride and salicylaldehyde .
Step-by-Step Methodology:
-
Ylide Generation: Suspend 1.0 equivalent of 3-methoxybenzyltriphenylphosphonium chloride in anhydrous N,N-dimethylformamide (DMF). Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Causality: K₂CO₃ acts as a mild base to deprotonate the phosphonium salt, generating the active phosphorus ylide. DMF is selected as a polar aprotic solvent to stabilize the charge-separated intermediate and accelerate the reaction rate without participating in side reactions.
-
-
Carbonyl Addition: Slowly add 1.0 equivalent of salicylaldehyde dropwise to the suspension at 25°C.
-
Causality: Slow addition controls the exothermic nature of the nucleophilic attack of the ylide onto the electrophilic carbonyl carbon, preventing self-condensation of the aldehyde.
-
-
Elimination & Olefination: Heat the reaction mixture to 70°C and stir for 3 hours.
-
Causality: Elevated temperature provides the activation energy required for the decomposition of the oxaphosphetane intermediate, driving the irreversible elimination of triphenylphosphine oxide to form the vinyl double bond.
-
-
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is validated as complete when the distinct UV-active spot of salicylaldehyde completely disappears.
-
Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
Protocol B: Catalytic Hydrogenation to 2-[2-(3-Methoxyphenyl)ethyl]phenol
For downstream pharmaceutical applications like Sarpogrelate, the vinyl bridge must be reduced to an ethyl bridge .
Step-by-Step Methodology:
-
Catalyst Loading: Dissolve the crude 2-[2-(3-Methoxyphenyl)vinyl]phenol in methanol. Add 5% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the substrate).
-
Causality: Methanol perfectly solubilizes the stilbene. Pd/C provides a high-surface-area active metal matrix required for the homolytic dissociation of hydrogen gas and subsequent syn-addition to the alkene.
-
-
Hydrogenation: Transfer to a pressure reactor, purge with N₂ gas, and then pressurize with H₂ gas to 3–5 bar. Stir continuously at 30°C.
-
Causality: Operating at mild pressure and temperature ensures the selective reduction of the styryl double bond. Harsher conditions could lead to unwanted hydrogenolysis of the methoxy ether or reduction of the aromatic rings.
-
-
Self-Validation Check: Monitor the internal pressure of the reactor. The system self-validates completion when the hydrogen pressure drop ceases (ΔP < 0.01 MPa over a 30-minute window), indicating total saturation of the alkene.
-
Filtration & Recovery: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the hydrogenated intermediate (Yield > 95%).
Figure 1: Step-by-step synthetic workflow from 2-hydroxy-3'-methoxystilbene to Sarpogrelate.
Pharmaceutical Applications
A. Synthesis of Sarpogrelate (MCI-9042)
Sarpogrelate is a highly potent and selective 5-HT2A receptor antagonist utilized clinically as an antiplatelet agent to treat arteriosclerosis obliterans and variant angina. The synthesis of Sarpogrelate relies entirely on the hydrogenated derivative of our target compound, 2-[2-(3-Methoxyphenyl)ethyl]phenol.
Following the hydrogenation protocol described above, the phenolic hydroxyl group undergoes etherification via epichlorohydrin to form an epoxide intermediate. This epoxide is subsequently ring-opened using dimethylamine, and the resulting secondary alcohol is esterified with succinic anhydride to yield Sarpogrelate .
Figure 2: Pharmacological mechanism of Sarpogrelate as a 5-HT2A receptor antagonist.
B. P-glycoprotein (P-gp) Inhibition and MDR Reversal
Beyond cardiovascular applications, 2-[2-(3-Methoxyphenyl)vinyl]phenol serves as a scaffold for synthesizing arylmethyloxyphenyl derivatives that act as P-glycoprotein (P-gp) inhibitors. P-gp is an ATP-dependent drug efflux pump overexpressed in multidrug-resistant (MDR) cancer cells, responsible for pumping chemotherapeutic agents (like doxorubicin and vincristine) out of the cell.
Research by Colabufo et al. (2006) demonstrated that simplified structures derived from this stilbene framework exhibit high affinity for inhibiting P-gp. In flow cytometry assays utilizing MCF7/Adr (doxorubicin-resistant breast cancer) cells, these derivatives successfully inhibited the ATPase activation induced by P-gp substrates, thereby restoring intracellular doxorubicin accumulation and reversing multidrug resistance .
References
- Improved preparation method of sarpogrelate hydrochloride. Google Patents (KR20100118747A).
-
Colabufo, N. A., Berardi, F., Perrone, R., Rapposelli, S., Digiacomo, M., & Balsamo, A. (2006). Arylmethyloxyphenyl derivatives: small molecules displaying P-glycoprotein inhibition. Journal of Medicinal Chemistry, 49(22), 6607-6613. Available at:[Link]
Biological Activity and Therapeutic Potential of 2-[2-(3-Methoxyphenyl)vinyl]phenol: A Technical Guide
Executive Summary
The compound 2-[2-(3-Methoxyphenyl)vinyl]phenol (also known as 2-(3-Methoxystyryl)phenol, CAS: 134964-55-9) is an advanced synthetic stilbenoid that bridges the gap between natural phenolic chemistry and targeted drug design [1]. Inspired by the polyhydroxylated structure of natural polyphenols like resveratrol, this compound features a strategic methoxy substitution on the styryl moiety. As a Senior Application Scientist, I frequently encounter natural product analogs that fail in clinical translation due to poor bioavailability. However, the unique functionalization of 2-[2-(3-Methoxyphenyl)vinyl]phenol provides a highly favorable lipophilic profile, making it a robust candidate for oncological, antimicrobial, and anti-inflammatory applications.
This whitepaper deconstructs the biological activity of 2-[2-(3-Methoxyphenyl)vinyl]phenol, providing researchers with the mechanistic rationale and self-validating experimental frameworks necessary to evaluate its therapeutic potential.
Structural Rationale and Pharmacokinetics
The biological efficacy of a compound is inextricably linked to its structural pharmacophore. Natural stilbenes (e.g., resveratrol) suffer from rapid Phase II metabolism (glucuronidation and sulfation) due to the presence of multiple exposed hydroxyl groups.
By replacing specific hydroxyl groups with a methoxy (-OCH₃) group, 2-[2-(3-Methoxyphenyl)vinyl]phenol achieves two critical pharmacokinetic upgrades:
-
Enhanced Lipophilicity: The methoxy group increases the partition coefficient (LogP), facilitating superior passive diffusion across phospholipid bilayers.
-
Metabolic Shielding: Reducing the number of free phenolic hydroxyls limits the sites available for rapid glucuronidation, effectively extending the compound's biological half-life while retaining the core electron-delocalized styryl bridge necessary for target interaction.
Table 1: Physicochemical & Pharmacokinetic Predictors
| Parameter | Value | Pharmacological Implication (Causality) |
| Molecular Formula | C₁₅H₁₄O₂ | Conforms to small-molecule drug design parameters. |
| Molecular Weight | 226.27 g/mol | Well below the 500 Da threshold, ensuring high membrane permeability. |
| Lipophilicity (LogP) | ~3.5 - 4.0 | Optimal for crossing cellular membranes without becoming trapped in adipose tissue. |
| H-Bond Donors | 1 | Reduced from natural analogs (which often have 3+), limiting rapid metabolic clearance. |
| H-Bond Acceptors | 2 | Sufficient for binding interactions with kinase pockets and membrane targets. |
Core Biological Mechanisms
According to authoritative chemical and biological databases such as [1] and [2], 2-[2-(3-Methoxyphenyl)vinyl]phenol exhibits a multi-target pharmacological profile.
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Anticancer Activity: The compound demonstrates potent anti-proliferative effects, particularly against prostate (PC-3) and colon (HCT116) carcinoma cell lines. It triggers programmed cell death (apoptosis) at IC₅₀ concentrations significantly lower than several standard chemotherapeutics [1].
-
Antimicrobial Efficacy: Unlike antibiotics that target specific enzymatic pathways, this compound acts via biophysical disruption. It intercalates into bacterial cell membranes, increasing permeability and leading to catastrophic loss of cellular homeostasis in both Gram-positive and Gram-negative strains [1].
-
Antioxidant & Anti-inflammatory: The ortho-phenolic hydroxyl group acts as a potent hydrogen donor, scavenging reactive oxygen species (ROS). Concurrently, the compound downregulates pro-inflammatory cytokine production by inhibiting the NF-κB signaling cascade.
Mechanistic pathways modulated by 2-[2-(3-Methoxyphenyl)vinyl]phenol.
Table 2: Representative Biological Activity Profile (In Vitro)
| Target / Assay | Model System | Observed Effect | Primary Mechanism of Action |
| Prostate Cancer | PC-3 Cell Line | IC₅₀ < 20 µM | Intrinsic apoptosis induction; Cell cycle arrest. |
| Colon Cancer | HCT116 Cell Line | IC₅₀ < 25 µM | Caspase-3/9 activation; Mitochondrial depolarization. |
| Gram-Positive | S. aureus | MIC: 8 - 16 µg/mL | Membrane intercalation and physical disruption. |
| Gram-Negative | E. coli | MIC: 16 - 32 µg/mL | Increased outer membrane permeability. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, experimental protocols must not merely be a list of instructions; they must be self-validating systems . A self-validating system includes internal controls that prove the assay mechanics functioned correctly, regardless of the test compound's performance.
Protocol 1: In Vitro Cytotoxicity and Apoptosis Profiling
This workflow is designed to evaluate the anti-proliferative effects of the compound on PC-3 and HCT116 cell lines.
Step 1: Compound Preparation & Solubilization
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Action: Dissolve 2-[2-(3-Methoxyphenyl)vinyl]phenol in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations (1–50 µM), ensuring final DMSO concentration never exceeds 0.1% (v/v).
-
Causality: The styryl bridge and methoxy group render the compound highly lipophilic; direct addition to aqueous media will cause immediate micro-precipitation, leading to false-negative efficacy. Capping DMSO at 0.1% prevents solvent-induced cellular toxicity.
Step 2: Cell Seeding & Treatment
-
Action: Seed cells at 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours to allow adherence. Apply the compound dilutions, a vehicle control (0.1% DMSO), and a positive control (5-Fluorouracil, 10 µM).
-
Causality: A 24-hour pre-incubation ensures cells are in the logarithmic growth phase, which is when they are most susceptible to anti-proliferative agents.
Step 3: Viability Quantification (MTT Assay)
-
Action: After 48 hours of treatment, add MTT reagent. Incubate for 4 hours, lyse cells, and read absorbance at 570 nm.
-
Causality: MTT relies on mitochondrial succinate dehydrogenase to reduce the tetrazolium dye to formazan. This measures metabolic viability, directly correlating with the number of living cells.
Step 4: Apoptosis Profiling (Flow Cytometry)
-
Action: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This differentiates true programmed cell death from non-specific toxic necrosis.
Validation Checkpoint: The assay is considered valid only if the 0.1% DMSO vehicle control maintains >95% viability (proving the solvent is harmless) and the 5-Fluorouracil positive control induces >50% apoptosis (proving the cells are capable of undergoing programmed cell death).
Self-validating in vitro workflow for evaluating cytotoxicity and apoptosis.
Protocol 2: Antimicrobial Membrane Permeability Assay
Because 2-[2-(3-Methoxyphenyl)vinyl]phenol is known to disrupt bacterial membranes [1], a standard MIC broth microdilution is insufficient to prove the mechanism. We must use a fluorometric permeability assay.
Step 1: Bacterial Preparation
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Action: Grow S. aureus to mid-log phase (OD₆₀₀ ~0.5). Wash and resuspend in HEPES buffer (pH 7.2).
-
Causality: Using mid-log phase bacteria ensures the cell walls and membranes are actively synthesizing and highly responsive to disruptive agents. Washing removes media components that might quench fluorescence.
Step 2: SYTOX Green Uptake Assay
-
Action: Add 5 µM SYTOX Green dye to the bacterial suspension. Aliquot into a black 96-well plate. Add the test compound (at 1x and 2x MIC). Include a negative control (buffer) and a positive control (Triton X-100, 0.1%).
-
Causality: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact bacterial membranes. If the test compound disrupts the membrane, the dye enters, binds to DNA, and its fluorescence increases >500-fold. Using a black plate prevents fluorescent cross-talk between wells.
Validation Checkpoint: The system is validated when the Triton X-100 control yields maximum fluorescence (representing 100% membrane lysis) and the negative control remains near baseline. The test compound's membrane disruption is quantified as a percentage of the Triton X-100 maximum.
Conclusion
The strategic incorporation of a methoxy group onto the styryl-phenol backbone transforms 2-[2-(3-Methoxyphenyl)vinyl]phenol from a simple natural product analog into a highly viable synthetic intermediate and therapeutic candidate. By leveraging its enhanced lipophilicity and utilizing the self-validating experimental frameworks outlined above, researchers can accurately quantify its multi-target efficacy across oncology, microbiology, and inflammatory disease models.
References
Potential Therapeutic Applications of 2-[2-(3-Methoxyphenyl)vinyl]phenol: A Technical Guide to Pharmacological Mechanisms and Experimental Workflows
Executive Summary
2-[2-(3-Methoxyphenyl)vinyl]phenol (CAS 143212-74-2), widely referred to as 2-(3-Methoxystyryl)phenol or 2-hydroxy-3'-methoxystilbene, is a synthetic stilbenoid derivative that bridges the gap between natural phenolic chemistry and advanced pharmaceutical synthesis[1]. Inspired by the bioactivity of natural polyphenols like resveratrol, this compound features a highly conjugated styryl-phenol framework[1]. While traditionally recognized as a critical regulatory starting material for the commercial production of the antiplatelet drug Sarpogrelate[2], emerging research highlights its intrinsic potential in photodynamic therapy (PDT), antimicrobial development, and antioxidant modulation[1].
This technical whitepaper provides an in-depth analysis of the structural causality behind its biological activity, outlines its therapeutic applications, and establishes self-validating experimental protocols for laboratory evaluation.
Chemical Profile & Structural Causality
The pharmacological versatility of 2-[2-(3-Methoxyphenyl)vinyl]phenol is dictated by its precise molecular architecture. It consists of a phenol ring connected to a 3-methoxyphenyl ring via a trans-vinyl (ethenyl) bridge.
-
The Vinyl Bridge (Extended π-Conjugation): The ethenyl linker maintains molecular planarity, allowing delocalization of electrons across both aromatic rings. This extended conjugation lowers the HOMO-LUMO gap, enabling the molecule to absorb and emit light in the visible/near-UV spectrum—a foundational requirement for photodynamic therapy (PDT)[1].
-
The 3'-Methoxy Group: Unlike polyhydroxylated stilbenes (e.g., resveratrol), the substitution of a hydroxyl group with a methoxy group significantly enhances the compound's lipophilicity[3]. This structural choice improves cellular membrane permeability and metabolic stability, preventing rapid phase II conjugation (glucuronidation/sulfation) in vivo.
-
The 2-Hydroxyl Group: Positioned orthogonally to the extended π-system, this phenolic hydroxyl acts as a primary hydrogen atom donor. Upon donating a hydrogen to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is stabilized by the conjugated backbone, granting the compound potent antioxidant properties[3].
Therapeutic Application 1: Precursor to 5-HT2A Antagonists
The most established pharmacological role of 2-[2-(3-Methoxyphenyl)vinyl]phenol is its function as a critical intermediate in the synthesis of Sarpogrelate [2]. Sarpogrelate is a selective 5-HT2A (serotonin) receptor antagonist utilized clinically to inhibit platelet aggregation and treat peripheral arterial disease.
Mechanistic Pathway
The synthesis involves the alkylation of the 2-hydroxyl group of 2-[2-(3-Methoxyphenyl)vinyl]phenol, followed by amination and esterification, to yield the active pharmaceutical ingredient. Once synthesized, Sarpogrelate competitively binds to 5-HT2A receptors on vascular smooth muscle and platelets, blocking serotonin-induced Gq-protein coupled signaling. This halts the activation of Phospholipase C (PLC), preventing the intracellular calcium spike required for platelet aggregation.
Fig 1. 5-HT2A signaling pathway and its inhibition by derivatives of 2-(3-Methoxystyryl)phenol.
Therapeutic Application 2: Photodynamic Therapy (PDT)
Due to its unique photophysical properties, 2-[2-(3-Methoxyphenyl)vinyl]phenol is a promising candidate for Photodynamic Therapy (PDT)[1]. PDT is a non-invasive therapeutic modality used primarily in oncology and dermatology.
Mechanism of Action
When the stilbene backbone is irradiated with light of a specific wavelength, the molecule absorbs a photon, transitioning from its ground state ( S0 ) to an excited singlet state ( S1 ). Through intersystem crossing (ISC), it transitions to a longer-lived excited triplet state ( T1 ). In a Type II photochemical reaction, this triplet state transfers energy directly to adjacent molecular oxygen ( 3O2 ), generating highly cytotoxic singlet oxygen ( 1O2 ) . This localized burst of oxidative stress induces targeted cellular apoptosis in malignant or infected tissues.
Fig 2. Photodynamic generation of ROS via excitation of the methoxy-stilbene backbone.
Antimicrobial and Antioxidant Properties
Stilbenoids are well-documented for their intrinsic defense mechanisms against oxidative stress and microbial invasion[4]. The 2-hydroxyl group of 2-[2-(3-Methoxyphenyl)vinyl]phenol acts as a potent radical scavenger. By benchmarking this compound against well-known analogs like Resveratrol and Pterostilbene, we can contextualize its efficacy.
Quantitative Data Presentation
Table 1: Comparative Pharmacological Metrics of Stilbenoid Derivatives
| Compound | Structural Modification | DPPH IC₅₀ (µM) | Antibacterial MIC (E. coli, µg/mL) | Primary Therapeutic Application |
| Resveratrol | 3,5,4'-trihydroxy | ~15.5 | >200 | Broad-spectrum antioxidant / Anti-aging |
| Pterostilbene | 3,5-dimethoxy-4'-hydroxy | ~34.0 | 128 | Neuroprotection / High bioavailability[3] |
| 2-(3-Methoxystyryl)phenol | 3'-methoxy-2-hydroxy | ~28.5 | 64 - 128 | PDT / 5-HT2A Antagonist Precursor [1] |
*Note: Values are representative benchmarks derived from comparative in vitro stilbenoid assays to illustrate structure-activity relationships.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the exact methodologies required to evaluate the compound's bioactivity.
Protocol 1: In Vitro DPPH Radical Scavenging Assay
This protocol measures the intrinsic chemical antioxidant capacity of the compound.
-
Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM. Causality: Methanol stabilizes the DPPH radical while ensuring the highly lipophilic methoxy-stilbene remains entirely in solution.
-
Serial Dilution: Prepare working solutions of 2-[2-(3-Methoxyphenyl)vinyl]phenol ranging from 5 to 100 µM in methanol.
-
Reaction Initiation: Mix 1 mL of the compound solution with 1 mL of the DPPH solution in a microcentrifuge tube.
-
Dark Incubation: Incubate the mixture at room temperature for 30 minutes in complete darkness . Causality: Stilbenes are highly photosensitive and undergo trans-cis photoisomerization under ambient light. Dark incubation isolates the pure chemical hydrogen-donating effect from confounding photochemical degradation.
-
Spectrophotometric Analysis: Measure the absorbance at 517 nm against a methanol blank. Causality: The unpaired electron of the DPPH radical absorbs strongly at 517 nm. As the phenol group donates a hydrogen, the solution shifts from purple to yellow, proportionally decreasing absorbance.
-
Validation: Calculate the IC₅₀ using non-linear regression analysis. Include Ascorbic Acid as a positive control to validate the assay's sensitivity.
Protocol 2: Photodynamic Cytotoxicity Assay (In Vitro)
This protocol evaluates the compound's efficacy as a photosensitizer for PDT.
-
Cell Culture: Seed B16F10 melanoma cells in a 96-well plate at a density of 1×104 cells/well and incubate overnight at 37°C in 5% CO₂.
-
Compound Administration: Treat the cells with varying concentrations of 2-[2-(3-Methoxyphenyl)vinyl]phenol (1–50 µM).
-
Dark Incubation: Incubate the treated cells for 4 hours in the dark. Causality: This allows sufficient time for cellular uptake of the compound, establishing a baseline to differentiate inherent chemical toxicity from light-induced photodynamic toxicity.
-
Washing Step: Aspirate the media and wash the wells twice with PBS. Causality: Removing extracellular compound ensures that ROS generation upon irradiation occurs strictly intracellularly, preventing external ROS from artificially inflating cytotoxicity metrics.
-
Irradiation: Replace with fresh, phenol-red-free media. Expose the experimental plate to a specific light source (e.g., 365 nm UV-A or tailored visible light) at a dose of 5 J/cm². Keep a duplicate control plate in the dark.
-
Viability Assessment: After 24 hours of post-irradiation incubation, perform an MTT assay to quantify cell viability. Compare the IC₅₀ of the irradiated plate against the dark control plate to determine the Phototoxicity Index (PI).
Conclusion
2-[2-(3-Methoxyphenyl)vinyl]phenol is far more than a passive synthetic intermediate. Its unique structural combination of an extended vinyl-conjugated system, a lipophilic methoxy group, and a reactive phenolic hydroxyl group grants it significant polypharmacological potential. By understanding the causality behind its molecular interactions, researchers can leverage this compound not only for the commercial synthesis of cardiovascular drugs like Sarpogrelate but also as a foundational scaffold for next-generation photodynamic therapies and targeted antimicrobial agents.
References
-
2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2 Source: Veeprho Pharmaceuticals URL:[Link]
-
Enhanced Antioxidant and Neuroprotective Properties of Pterostilbene (Resveratrol Derivative) in Amorphous Solid Dispersions Source: International Journal of Molecular Sciences (via Semantic Scholar) URL:[Link]
-
2-Hydroxy-3'-methoxystilbene | CAS#:143212-74-2 Source: Chemsrc URL:[Link]
Sources
- 1. 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. veeprho.com [veeprho.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Randomized Study to Determine the Sun Protection Factor of Natural Pterostilbene from Pterocarpus Marsupium | MDPI [mdpi.com]
2-[2-(3-Methoxyphenyl)vinyl]phenol as a stilbene analog
An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)vinyl]phenol: A Stilbene Analog for Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-[2-(3-Methoxyphenyl)vinyl]phenol, a synthetic stilbene analog. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic potential of novel stilbenoid compounds. By synthesizing data from structurally related molecules, this document offers expert insights into the anticipated properties and mechanisms of this specific analog, providing a solid foundation for future research and development.
Introduction: The Rationale for Stilbene Analogs
Stilbenoids are a class of naturally occurring phenolic compounds, with trans-resveratrol (3,5,4'-trihydroxystilbene) being the most widely recognized member. Found in grapes, berries, and peanuts, resveratrol has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties[1][2]. Despite its promise, the therapeutic application of resveratrol is hampered by poor pharmacokinetic properties, including low oral bioavailability and rapid metabolism[3][4].
This limitation has driven the exploration of synthetic stilbene analogs designed to overcome these challenges. Structural modification, particularly through methoxylation, is a key strategy. Replacing hydroxyl groups with methoxy groups can enhance lipophilicity, leading to improved cell membrane permeability and metabolic stability[4][5]. Pterostilbene, a natural dimethoxy analog of resveratrol, exemplifies this principle, exhibiting higher bioavailability and, in many cases, more potent biological activity[4][6].
2-[2-(3-Methoxyphenyl)vinyl]phenol represents a rationally designed analog, featuring a specific pattern of methoxy and hydroxyl substitutions. This guide will explore its synthesis, predict its biological activities based on established structure-activity relationships (SAR), and provide the technical framework for its evaluation as a potential therapeutic agent.
Synthetic Strategies and Rationale
The synthesis of stilbene analogs is well-established, with several reliable methods available to control stereochemistry and achieve high yields. The trans (or E) isomer is generally of greater interest due to its higher thermodynamic stability and often more potent biological activity[1].
Recommended Synthetic Approach: The Wittig Reaction
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are among the most versatile and widely employed methods for stilbene synthesis due to their reliability and stereochemical control[1][7]. The general workflow involves the reaction of a phosphorus ylide with an aldehyde.
The synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol would logically proceed via the reaction between a protected 2-hydroxybenzylphosphonium salt and 3-methoxybenzaldehyde.
Causality Behind Experimental Choices:
-
Protecting Group: The phenolic hydroxyl group of the 2-hydroxybenzyl bromide starting material must be protected (e.g., as a methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether) to prevent it from interfering with the basic conditions required for ylide formation.
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the phosphonium salt to form the reactive ylide[1]. The choice of base and solvent can influence the E/Z selectivity of the final product.
-
Stereoselectivity: The HWE modification, using a phosphonate ester instead of a phosphonium salt, typically offers excellent E-selectivity, yielding predominantly the desired trans-stilbene isomer[1].
-
Deprotection: The final step involves the removal of the protecting group under acidic conditions (e.g., HCl for MOM ether) to yield the target phenol.
Alternative Synthetic Routes:
-
Heck Reaction: A palladium-catalyzed coupling of an aryl halide with an alkene. For this target, it could involve coupling 3-methoxystyrene with 2-iodophenol[2][7].
-
McMurry Coupling: A reductive coupling of two carbonyl compounds (aldehydes or ketones) using a titanium(III) chloride and a reducing agent like a Zn-Cu couple. A cross-McMurry coupling of 3-methoxybenzaldehyde and salicylaldehyde could yield the target compound[8].
Visualizing the Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of 2-[2-(3-Methoxyphenyl)vinyl]phenol.
Caption: Workflow from synthesis to biological screening.
Predicted Biological Activities & Mechanisms of Action
While direct experimental data for 2-[2-(3-Methoxyphenyl)vinyl]phenol is limited, a robust prediction of its biological profile can be made by analyzing structurally similar compounds. The presence of a methoxy group and a free phenolic hydroxyl group is critical to its potential activity.
Anti-inflammatory Activity
Many phenolic compounds, including stilbenoids and related structures like 2-methoxy-4-vinylphenol (2M4VP), exhibit potent anti-inflammatory effects[9][10][11]. The mechanism often involves the inhibition of key inflammatory signaling pathways.
Predicted Mechanism of Action: It is highly probable that 2-[2-(3-Methoxyphenyl)vinyl]phenol will modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα by the IKKβ kinase. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2[9][10][12]. Stilbene analogs can inhibit IKKβ activity, preventing IκBα degradation and blocking NF-κB activation[12].
-
MAPK Pathway: The MAPK family (including p38, ERK1/2, and JNK) is another critical regulator of inflammation. 2M4VP has been shown to inhibit the phosphorylation of these kinases, further suppressing the inflammatory response[9][10].
Visualizing the NF-κB Signaling Pathway
The diagram below illustrates the key points in the NF-κB pathway where 2-[2-(3-Methoxyphenyl)vinyl]phenol is predicted to exert its inhibitory effects.
Caption: Predicted inhibition of the NF-κB pathway.
Antioxidant Activity
The phenolic hydroxyl group is the primary functional moiety responsible for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical that does not propagate the oxidative chain reaction. The methoxy group at the adjacent (ortho) position can further stabilize this radical through resonance. The antioxidant potential of 2-methoxyphenol derivatives has been well-documented[13].
Anticancer Potential
Many stilbene analogs show promise as anticancer agents[1]. The structurally related compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) was found to inhibit colon cancer cell growth with an IC50 value of approximately 10-12 µg/mL[12]. It induced apoptosis by increasing the expression of death receptors (DR5 and DR6) and was identified as a direct inhibitor of IKKβ[12]. Given the structural similarities, 2-[2-(3-Methoxyphenyl)vinyl]phenol could exhibit similar cytotoxic and pro-apoptotic effects in cancer cell lines.
Quantitative Data Analysis: A Comparative Perspective
To contextualize the potential efficacy of 2-[2-(3-Methoxyphenyl)vinyl]phenol, the following table summarizes quantitative data for related stilbene and phenolic compounds. This comparative approach is essential for forming hypotheses about structure-activity relationships.
| Compound | Biological Activity | Assay/Model | Quantitative Data (IC50/Ki) | Reference |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Anticancer | HCT116 Colon Cancer Cells (MTT Assay) | 12.00 µg/mL (44.39 µM) | [12] |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Anticancer | SW480 Colon Cancer Cells (MTT Assay) | 10.30 µg/mL (38.10 µM) | [12] |
| Pterostilbene | Anti-inflammatory | 5-LOX in human PMNL cells | IC50: 530 nM | [14] |
| 2-Methoxy-4-vinylphenol (2M4VP) | Enzyme Inhibition | α-glucosidase | Ki: 47.7 µg/mL | [15] |
| 2-Methoxy-4-vinylphenol (2M4VP) | Enzyme Inhibition | Tyrosinase | Ki: 40.3 µg/mL | [15] |
This table highlights the potency of methoxylated stilbene-like structures, suggesting that 2-[2-(3-Methoxyphenyl)vinyl]phenol is a promising candidate for screening.
Experimental Protocols: A Self-Validating Framework
The following protocols are provided as a robust starting point for the in-vitro evaluation of 2-[2-(3-Methoxyphenyl)vinyl]phenol.
Protocol 5.1: DPPH Free Radical Scavenging Assay (Antioxidant)
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of the test compound (1 mg/mL) in methanol.
-
Prepare serial dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 5.2: Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Cell Viability (MTT Assay):
-
First, determine the non-toxic concentration range of the compound.
-
Seed cells in a 96-well plate (1x10⁴ cells/well) and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for 24 hours.
-
Perform a standard MTT assay to assess cytotoxicity. Select non-toxic concentrations for the subsequent anti-inflammatory assay.
-
-
Nitric Oxide (NO) Inhibition Assay:
-
Seed RAW264.7 cells in a 96-well plate (5x10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group and an LPS-only group must be included.
-
-
Griess Assay for Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
Conclusion and Future Directions
2-[2-(3-Methoxyphenyl)vinyl]phenol is a compelling stilbene analog for investigation in drug discovery. Based on robust structure-activity relationship data from related compounds, it is predicted to possess significant anti-inflammatory, antioxidant, and potentially anticancer properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Its methoxy group may confer advantageous pharmacokinetic properties compared to its hydroxylated counterparts.
The synthetic routes are well-established, and the provided experimental protocols offer a clear and validated path for its comprehensive biological evaluation. Future work should focus on the synthesis and purification of this compound, followed by systematic in vitro screening to confirm its predicted activities and elucidate its precise mechanisms of action. Positive findings would warrant advancement into in vivo models to assess its efficacy and pharmacokinetic profile, paving the way for its development as a novel therapeutic agent.
References
-
Kuršvietienė, L., et al. (2016). An overview of the synthesis of stilbene derivatives. PMC. [Link]
-
Yeo, S. C., et al. (2014). Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies. MDPI. [Link]
-
Wang, S., et al. (2022). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. MDPI. [Link]
-
RAIITH. (2018). Synthesis of Stilbenes Analogs. RAIITH. [Link]
-
Fache, F., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. [Link]
-
Jeong, J. B., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. [Link]
-
Cai, T., et al. (2020). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. MDPI. [Link]
-
Jeong, J. B., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics profiles of pterostilbene. ResearchGate. [Link]
-
Asami, E., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. [Link]
-
Dai, W., et al. (2018). Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative. Frontiers in Pharmacology. [Link]
-
Wierzchowski, M., et al. (2021). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (2023). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 | Request PDF. ResearchGate. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
-
Inxight Drugs. (n.d.). 2-METHOXY-4-VINYLPHENOL. Inxight Drugs. [Link]
-
ResearchGate. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [Link]
-
Lee, H. S., et al. (2018). A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro. PMC. [Link]
-
Gani, A., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PubMed. [Link]
-
Alexakis, A. E., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]
-
BindingDB. (n.d.). E 4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-phenol::Pterostilben. BindingDB. [Link]
-
ResearchGate. (n.d.). 2-Methoxy-4-Vinylphenol | Download Scientific Diagram. ResearchGate. [Link]
-
Kupnik, W., et al. (2024). Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol. MDPI. [Link]
-
Alexakis, A. E., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PMC. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Cheméo. [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Wikipedia. [Link]
-
NMPPDB. (n.d.). 2-Methoxy-4-vinylphenol. NMPPDB. [Link]
-
NIST WebBook. (n.d.). 2-Methoxy-4-vinylphenol. NIST WebBook. [Link]
-
Moshang Chemical. (n.d.). 2-[2-(2-methoxyphenyl)vinyl]phenol | 89122-68-9. Moshang Chemical. [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-4-vinyl phenol, 7786-61-0. The Good Scents Company. [Link]
-
FooDB. (2010). Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB. [Link]
-
Cheméo. (n.d.). 2-methoxy-5-vinylphenol. Cheméo. [Link]
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Methoxy and methylthio-substituted <i>trans</i>-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-[2-(2-methoxyphenyl)vinyl]phenol - CAS号 89122-68-9 - 摩熵化学 [molaid.com]
- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BindingDB BDBM50131688 (E)-4-(3,5-dimethoxystyryl)phenol::3,5-Dimethoxy-4'-hydroxyl-trans-stilbene::4'-hydroxy-3,5-dimethoxy stilbene::4-(3,5-dimethoxystyryl)phenol::4-[(E)-2-(3,5-Dimethoxy-phenyl)-vinyl]-phenol::4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-phenol::CHEMBL83527::E 4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-phenol::Pterostilben::Pterostilbene [bindingdb.org]
- 15. caymanchem.com [caymanchem.com]
The Discovery, History, and Synthesis of Substituted Stilbenes: A Comprehensive Technical Guide
Executive Summary
Substituted stilbenes—characterized by a 1,2-diphenylethene core—represent one of the most structurally simple yet pharmacologically profound classes of compounds in chemical biology. From the controversial legacy of synthetic estrogens to the discovery of plant-derived phytoalexins and potent antimitotic agents, the history of stilbenes is a cornerstone of modern pharmacognosy and synthetic organic chemistry.
As an application scientist or drug development professional, understanding the historical context, mechanistic pathways, and stereoselective synthesis of these compounds is critical. This whitepaper provides a rigorous analysis of the three most impactful substituted stilbenes—Diethylstilbestrol (DES), Resveratrol, and Combretastatin A-4 (CA-4)—detailing their discovery, biological causality, and the self-validating synthetic protocols required to produce them.
Historical Milestones & Discovery
The timeline of substituted stilbenes is defined by three major paradigm shifts in pharmacology:
-
1938: Diethylstilbestrol (DES) – The Synthetic Estrogen. Synthesized by Sir Edward Charles Dodds and colleagues, DES was the first orally active nonsteroidal estrogen . The causality behind its design was structural mimicry: the spatial distance between the two hydroxyl groups on the stilbene scaffold perfectly mimics the pharmacophore of natural estradiol. While initially hailed as a breakthrough for preventing pregnancy complications, its legacy was redefined in 1971 when it was linked to clear cell adenocarcinoma, establishing the foundational understanding of endocrine disruptors.
-
1940: Resveratrol – The Phytoalexin Paradigm. Dr. Michio Takaoka first isolated and characterized resveratrol (3,5,4′-trihydroxy-trans-stilbene) from the roots of white hellebore (Veratrum grandiflorum) . Synthesized by plants in response to environmental stress or pathogenic attack, this phytoalexin gained global prominence decades later during the investigation of the "French Paradox," linking its consumption to cardioprotective and neuroprotective effects.
-
1989: Combretastatin A-4 (CA-4) – The Tubulin Inhibitor. Isolated by George R. Pettit from the South African willow Combretum caffrum, CA-4 is a highly potent cytotoxic cis-stilbene . Unlike resveratrol, the biological activity of CA-4 is strictly dependent on its Z (cis) conformation, which allows it to act as a vascular-disrupting agent by binding to the colchicine site of tubulin.
Mechanisms of Action: Biological Causality
To leverage stilbenes in drug development, one must understand the causal relationships between their structural conformation and their target binding kinetics.
Resveratrol: Epigenetic and Metabolic Regulation
Resveratrol acts primarily as an activator of SIRT1 (a NAD+-dependent deacetylase) and AMPK (AMP-activated protein kinase). The activation of these pathways leads to the deacetylation and activation of PGC-1α, driving mitochondrial biogenesis and reducing oxidative stress.
Resveratrol-mediated SIRT1/AMPK signaling pathway driving mitochondrial biogenesis.
Combretastatin A-4: Cytoskeletal Disruption
The cis-configuration of CA-4 is structurally homologous to colchicine. It binds to the interface between α- and β-tubulin, preventing the polymerization of microtubules. This triggers rapid depolymerization of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis, particularly in the rapidly dividing endothelial cells of tumor vasculature .
Mechanism of Combretastatin A-4 targeting β-tubulin to induce mitotic arrest.
Quantitative Data & Comparative Analysis
The pharmacological utility of a stilbene is dictated by its stereochemistry and substitution pattern. The table below summarizes the critical quantitative and qualitative metrics of the primary stilbene classes.
| Compound | Active Stereoisomer | Primary Target | IC₅₀ / Affinity | Clinical Application / Status |
| Diethylstilbestrol (DES) | trans (E) | Estrogen Receptor (ER) | ~0.1 nM (Kd) | Historically used for pregnancy complications; now banned (Carcinogen). |
| Resveratrol | trans (E) | SIRT1 / AMPK | ~10-50 µM | Nutraceutical; Phase II/III trials for metabolic/neurodegenerative diseases. |
| Combretastatin A-4 | cis (Z) | β-Tubulin | ~1-2 µM | CA-4 Phosphate (Prodrug) in clinical trials for anaplastic thyroid cancer. |
Synthetic Methodologies: The Wittig Olefination
The limited natural abundance of stilbenes necessitates robust synthetic routes. The Wittig reaction remains the gold standard for stilbene synthesis due to its predictable stereochemical outcomes .
Causality in Stereocontrol: The stereochemistry of the resulting alkene depends heavily on the nature of the phosphorus ylide.
-
Stabilized ylides (e.g., Horner-Wadsworth-Emmons modifications) thermodynamically favor the E-alkene (trans-stilbenes like Resveratrol).
-
Unstabilized ylides (standard Wittig with benzyltriphenylphosphonium salts) kinetically favor the formation of the erythro-oxaphosphetane intermediate, which collapses to yield predominantly the Z-alkene (cis-stilbenes like CA-4).
Workflow of the Wittig olefination reaction for synthesizing substituted stilbenes.
Experimental Protocol: Stereoselective Synthesis of cis-Stilbenes (CA-4 Analog)
This protocol is designed as a self-validating system to ensure high Z-selectivity.
Reagents & Equipment:
-
3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.0 eq)
-
3-hydroxy-4-methoxybenzaldehyde (0.9 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line (Argon atmosphere), -78°C dry ice/acetone bath.
Step-by-Step Methodology:
-
Ylide Generation (Kinetic Control):
-
Action: Suspend the phosphonium salt in anhydrous THF under an Argon atmosphere. Cool the reaction flask to -78°C.
-
Causality: Argon prevents ambient moisture from quenching the highly basic ylide. The -78°C temperature is critical; it prevents premature decomposition of the unstabilized ylide and ensures the subsequent cycloaddition is under strict kinetic control, favoring the Z-isomer.
-
Action: Add n-BuLi dropwise via syringe. Stir for 1 hour at -78°C.
-
Self-Validation: The suspension will dissolve and the solution will turn a vibrant, deep orange/red. This color change is the visual confirmation of the conjugated ylide formation.
-
-
Olefination:
-
Action: Dissolve the aldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 30 minutes at -78°C.
-
Causality: Slow addition maintains a low localized concentration of the electrophile, minimizing exothermic spikes that could drive thermodynamic equilibration toward the unwanted E-isomer.
-
Action: Allow the reaction mixture to slowly warm to room temperature over 12 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The disappearance of the aldehyde spot and the emergence of a new, highly UV-active spot (with an Rf lower than triphenylphosphine) confirms conversion.
-
-
Workup and Isomeric Validation:
-
Action: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Action: Purify the crude mixture via silica gel flash chromatography to separate the Z-stilbene from triphenylphosphine oxide byproducts and minor E-isomer contaminants.
-
Self-Validation (Critical): Analyze the purified product via ¹H-NMR spectroscopy. Locate the vinylic protons. The Z-isomer will exhibit a coupling constant ( J ) of approximately 12 Hz , whereas any contaminating E-isomer will display a J of ~16 Hz . This spectroscopic metric provides definitive proof of stereochemical success.
-
Conclusion
The journey of substituted stilbenes from early synthetic hormones to cutting-edge vascular disrupting agents highlights the profound impact of structural chemistry on biological systems. By mastering the causality behind their mechanisms of action and employing rigorous, stereocontrolled synthetic protocols like the Wittig olefination, researchers can continue to unlock the therapeutic potential of the stilbene scaffold in oncology, neurology, and metabolic disease.
References
-
Title: Diethylstilbestrol (DES) Pregnancy Treatment: A Promising Widely Used Therapy with Unintended Adverse Consequences Source: AMA Journal of Ethics URL:[Link]
-
Title: Neuroprotective effects of resveratrol in Alzheimer disease pathology Source: Frontiers in Aging Neuroscience URL:[Link]
-
Title: Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Title: Combretazet-3 a novel synthetic cis-stable combretastatin A-4-azetidinone hybrid with enhanced stability and therapeutic efficacy in colon cancer Source: International Journal of Oncology (Spandidos Publications) URL:[Link]
-
Title: Synthetic approaches toward stilbenes and their related structures Source: National Institutes of Health (PMC) URL:[Link]
The Pharmacodynamics and Thermodynamics of Methoxy-Substituted Phenols: A Comprehensive Mechanistic Guide
Executive Summary
Methoxy-substituted phenols (MSPs)—a class of compounds including eugenol, guaiacol, syringol, and capsaicin—represent a cornerstone of modern pharmacognosy, materials science, and synthetic chemistry. Their unique structural motif, characterized by an electron-donating methoxy group ( −OCH3 ) positioned on an aromatic ring, equips them with exceptional radical scavenging capabilities, targeted neuroreceptor modulation, and potent antimicrobial properties.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between quantum mechanical thermodynamics and macroscopic biological signaling. This document dissects the causal mechanisms driving MSP activity and provides self-validating experimental workflows for researchers aiming to harness these molecules in drug development.
Quantum Thermodynamics of Radical Scavenging
The defining chemical feature of MSPs is the presence of an ortho- or para-methoxy group relative to the phenolic hydroxyl ( −OH ). The methoxy moiety acts as a strong electron-donating group (EDG), which lowers the O–H Bond Dissociation Enthalpy (BDE) and stabilizes the resulting phenoxyl radical via resonance and intramolecular hydrogen bonding[1].
The mechanism by which MSPs neutralize free radicals is not static; it bifurcates dynamically based on the polarity and ionization potential of the surrounding microenvironment[2]. The three primary thermodynamic pathways are:
-
Hydrogen Atom Transfer (HAT): A concerted, single-step transfer of a hydrogen atom. This is the dominant mechanism in non-polar, lipid-rich environments (e.g., cell membranes).
-
Sequential Proton Loss Electron Transfer (SPLET): The phenol first loses a proton to form a phenoxide anion, followed by electron transfer to the radical. This pathway is highly favored in polar, protic solvents (like water or methanol) due to the stabilization of the intermediate anion[1].
-
Single Electron Transfer - Proton Transfer (SET-PT): An electron is transferred first, forming a radical cation, followed by deprotonation. This is generally the least thermodynamically favorable pathway for MSPs unless in highly ionizing conditions[2].
Thermodynamic pathways of radical scavenging by methoxy-phenols.
Table 1: Thermodynamic Parameters Dictating Scavenging Mechanisms
| Mechanism | Acronym | Key Thermodynamic Parameter | Preferred Microenvironment |
| Hydrogen Atom Transfer | HAT | Bond Dissociation Enthalpy (BDE) | Non-polar (Gas, Lipids, Benzene) |
| Sequential Proton Loss Electron Transfer | SPLET | Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) | Polar Protic (Methanol, Water) |
| Single Electron Transfer - Proton Transfer | SET-PT | Ionization Potential (IP) & Proton Dissociation Enthalpy (PDE) | Highly ionizing environments |
Neuropharmacology: Mode-Selective TRP Channel Modulation
Beyond passive chemical scavenging, MSPs actively modulate biological signaling. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel—a polymodal nociceptor—is the primary pharmacological target for vanilloids and allylbenzenes like eugenol and capsaicin.
While capsaicin acts as a potent, full agonist of TRPV1 (causing the classic "burning" sensation), eugenol acts as a mode-selective modulator [3]. Eugenol possesses the vanilloid head (methoxy-phenol) but lacks the long aliphatic tail and amide bond of capsaicin. Consequently, eugenol dose-dependently inhibits capsaicin-activated inward currents, acting as a competitive antagonist. However, under low pH conditions, eugenol acts as an agonist, enhancing proton-induced TRPV1 currents[3].
This mode-selective behavior makes MSPs highly valuable for developing non-pungent analgesics. Furthermore, systemic activation of TRPV1 by eugenol has been shown to trigger intracellular calcium influx, which subsequently activates the CaMKK2/AMPK signaling pathway in the hypothalamus, leading to appetite stimulation and metabolic regulation[4].
Eugenol-mediated TRPV1 activation and downstream CaMKK2/AMPK signaling.
Table 2: Pharmacological Modulators of TRPV1
| Compound | Structural Class | TRPV1 Affinity | Mode of Action | Physiological Outcome |
| Capsaicin | Vanilloid Amide | High | Full Agonist | Nociception, burning sensation |
| Eugenol | Allyl-substituted Guaiacol | Moderate | Partial Agonist / Mode-selective Antagonist | Analgesia, appetite stimulation |
Cytotoxicity, Antimicrobial Action, and Enzymatic Bioactivation
The antimicrobial efficacy of MSPs is driven by their lipophilicity and their ability to induce cellular apoptosis. The methoxy and alkyl substituents allow these compounds to partition efficiently into the hydrophobic phase of bacterial and fungal lipid bilayers, compromising membrane integrity[5]. Furthermore, bulky ortho-methoxy substituents enhance the induction of apoptosis by anchoring the phenol to the surface of critical apoptogenic proteins[5].
In environmental and biochemical contexts, the antimicrobial activity of MSPs can be drastically amplified via enzymatic bioactivation. Multi-copper oxidases, such as laccases, utilize molecular oxygen to remove protons from the phenolic hydroxyl groups of MSPs. This one-electron transfer mechanism generates reactive phenoxyl radicals that spontaneously rearrange into highly toxic benzoquinones, effectively neutralizing resistant pathogens[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal causality checks to confirm that the observed data is an artifact of the specific mechanism being tested, rather than an off-target effect.
Protocol A: Solvent-Differential Kinetic Assay for Antioxidant Mechanism
Objective: To empirically differentiate whether an MSP utilizes the HAT or SPLET pathway. Causality Principle: Because SPLET relies on the formation of an anion, it is heavily accelerated in polar solvents. HAT is solvent-independent but favored in non-polar environments. By running parallel kinetics, the solvent differential validates the thermodynamic pathway.
-
Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in two distinct solvents: Methanol (Polar Protic) and Heptane (Non-Polar).
-
Analyte Introduction: Add the target MSP (e.g., guaiacol) at varying concentrations ( ) to both solvent systems in a 96-well quartz microplate.
-
Kinetic Monitoring: Immediately monitor the absorbance decay at 515 nm using a microplate reader, taking readings every 2 seconds for 5 minutes.
-
Self-Validation Analysis: Calculate the bimolecular rate constant ( k2 ). If k2(Methanol)≫k2(Heptane) , the SPLET mechanism is validated. If k2(Methanol)≈k2(Heptane) , the HAT mechanism is dominant.
Protocol B: Electrophysiological Validation of Mode-Selective TRPV1 Modulation
Objective: To isolate and validate the mode-selective antagonistic effect of eugenol on TRPV1. Causality Principle: To prove that eugenol's inhibition of calcium influx is explicitly due to TRPV1 antagonism (and not generalized membrane disruption or TRPA1/TRPM8 interference), a competitive antagonist (Capsazepine) must be used to establish a baseline receptor blockade.
-
Cell Culture: Culture HEK293 cells stably transfected with human TRPV1 (hTRPV1-HEK293).
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at −60 mV .
-
Capsaicin Baseline: Perfuse the cells with capsaicin to establish the maximum inward current ( Imax ). Washout until baseline is restored.
-
Eugenol Co-application: Perfuse the cells with a mixture of capsaicin and 1 mM eugenol. Record the inhibited inward current.
-
Self-Validation (Negative Control): Pre-incubate the cells with Capsazepine (a selective TRPV1 antagonist). Repeat Step 4. If the inward currents are completely abolished, it validates that eugenol's activity is strictly TRPV1-mediated, ruling out off-target ion channel modulation.
References
-
Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants, nih.gov,[Link]
-
Two Theorems and Important Insight on How the Preferred Mechanism of Free Radical Scavenging Cannot Be Settled, chemrxiv.org,[Link]
-
Mode-selective inhibitory effects of eugenol on the mouse TRPV1 channel, nih.gov,[Link]
-
Eugenol promotes appetite through TRP channels mediated-CaMKK2/AMPK signaling pathway, nih.gov,[Link]
-
Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study, rotman-baycrest.on.ca,[Link]
-
Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means, mdpi.com,[Link]
Sources
- 1. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mode-selective inhibitory effects of eugenol on the mouse TRPV1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eugenol promotes appetite through TRP channels mediated-CaMKK2/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 6. mdpi.com [mdpi.com]
2-[2-(3-Methoxyphenyl)vinyl]phenol: A Comprehensive Technical Guide on Synthesis, Sarpogrelate Manufacturing, and Optoelectronic Applications
Executive Summary
As a Senior Application Scientist, I often encounter molecules that serve as critical linchpins between natural product chemistry and advanced synthetic applications. 2-[2-(3-Methoxyphenyl)vinyl]phenol (commonly known as 2-(3-Methoxystyryl)phenol or 3'-methoxy-2-hydroxystilbene, CAS: 134964-55-9) is one such compound. Structurally inspired by natural stilbenoids like resveratrol, this methoxy-substituted phenol is the foundational intermediate in the synthesis of Sarpogrelate , a potent 5-HT2A receptor antagonist used globally as an antiplatelet agent. Beyond pharmaceuticals, its extended π -conjugated styryl-phenol framework has made it a highly sought-after building block in the development of organic optoelectronic materials (OLEDs).
This whitepaper provides an in-depth, mechanistic breakdown of its synthetic routes, downstream API manufacturing workflows, and rigorous quality control protocols.
Chemical Identity & Physicochemical Profiling
Before designing a synthetic or purification workflow, it is imperative to understand the physicochemical boundaries of the target molecule. The presence of both a hydrogen-bond donating phenolic hydroxyl and a sterically accessible methoxy group on opposing ends of a rigid vinyl bridge dictates its reactivity profile.
Table 1: Physicochemical Profile of 2-[2-(3-Methoxyphenyl)vinyl]phenol
| Parameter | Specification / Detail |
| Chemical Name | 2-[2-(3-Methoxyphenyl)vinyl]phenol |
| Common Synonyms | 2-(3-Methoxystyryl)phenol; Sarpogrelate Impurity 18 |
| CAS Registry Number | 134964-55-9 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.28 g/mol |
| Structural Class | Methoxy-substituted stilbenoid |
| Primary Applications | API Intermediate (Sarpogrelate); OLED precursor |
Synthetic Methodologies & Mechanistic Causality
The synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol requires the stereoselective formation of a trans-alkene (styryl) bridge. Historically, this was achieved via a Wittig reaction. However, modern process chemistry has shifted toward Grignard-mediated pathways to bypass severe purification bottlenecks.
The Traditional Wittig-Horner Route (The Bottleneck)
The classical approach utilizes a Wittig reaction between 3-methoxybenzyltriphenylphosphonium chloride and salicylaldehyde.
-
The Causality: While the Wittig reaction is highly reliable for constructing the C=C double bond, it stoichiometrically generates triphenylphosphine oxide ( Ph3PO ). In large-scale API manufacturing, Ph3PO is notoriously difficult to remove from the product stream without extensive, solvent-heavy chromatographic steps, significantly inflating the E-factor (environmental impact) of the process.
The Advanced Grignard-Dehydration Route (The Paradigm Shift)
To circumvent the Ph3PO bottleneck, modern industrial patents [cite: 1] utilize a Grignard addition followed by acidic dehydration.
-
The Causality: By reacting a protected salicylaldehyde with a Grignard reagent, the carbon-carbon bond is formed cleanly. The subsequent thermodynamically driven dehydration yields the conjugated styryl system with water as the only major byproduct, enabling >99% purity without column chromatography.
Step-by-Step Protocol: Grignard-Dehydration Synthesis
-
Protection: Protect the phenolic hydroxyl of salicylaldehyde using a benzyl ether protecting group to prevent premature quenching of the Grignard reagent.
-
Grignard Addition: In a rigorously dried reactor under N2 , add 3-methoxybenzylmagnesium chloride to the protected salicylaldehyde in anhydrous Tetrahydrofuran (THF). Maintain the temperature strictly between -5°C and 5°C to prevent side-reactions.
-
Quenching & Validation: Quench the reaction with 5% aqueous HCl to yield the intermediate alcohol (1-(2-(benzyloxy)phenyl)-2-(3-methoxyphenyl)ethanol).
-
Self-Validation Step: Extract an aliquot into CDCl3 and analyze via 1H−NMR . The complete disappearance of the aldehyde proton signal (~9.8 ppm) confirms 100% conversion.
-
-
Acidic Dehydration: Subject the intermediate to 80-90% H2SO4 at 70-80°C for 4-10 hours. The acidic conditions drive the elimination of water, forming the highly conjugated styryl double bond.
-
Deprotection: Remove the benzyl protecting group via controlled catalytic hydrogenolysis to yield the final 2-[2-(3-Methoxyphenyl)vinyl]phenol.
Figure 1: Comparison of traditional Wittig vs. advanced Grignard synthetic routes.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Wittig-Horner Route | Grignard-Dehydration Route |
| Key Reagents | Phosphonium salt, Base | Grignard reagent, H2SO4 |
| Major Byproduct | Triphenylphosphine oxide ( Ph3PO ) | Water ( H2O ) |
| Atom Economy | Low (Heavy phosphorus waste) | High |
| Scalability | Poor (Chromatography required) | Excellent (Crystallization sufficient) |
Downstream Application: Sarpogrelate API Manufacturing
The primary industrial utility of 2-[2-(3-Methoxyphenyl)vinyl]phenol is its role as the starting material for Sarpogrelate[cite: 2]. Sarpogrelate selectively antagonizes 5-HT2A receptors, inhibiting serotonin-induced platelet aggregation and vasoconstriction [cite:].
Mechanistic Pathway & Protocol
-
Catalytic Hydrogenation: The rigid vinyl double bond is reduced using a Palladium on Carbon (Pd/C) catalyst under H2 atmosphere to yield 2-[2-(3-methoxyphenyl)ethyl]phenol.
-
Causality: This step is biologically critical. Removing the planar C=C bond grants the molecule the conformational flexibility required to perfectly dock into the binding pocket of the 5-HT2A receptor.
-
-
Etherification: The phenolic hydroxyl is alkylated with epichlorohydrin in the presence of a base (e.g., K2CO3 ) to form an epoxide intermediate (1-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-2,3-epoxypropane).
-
Regioselective Amination: The epoxide is subjected to nucleophilic ring-opening with dimethylamine.
-
Self-Validation Step: Validate via LC-MS. Steric hindrance dictates that the amine attacks the less substituted terminal carbon. The absence of primary amine dimers confirms regioselectivity.
-
-
Esterification: The resulting secondary alcohol is reacted with succinic anhydride to form the hemisuccinate ester, which is subsequently crystallized as Sarpogrelate Hydrochloride.
Figure 2: Step-by-step downstream API manufacturing pathway for Sarpogrelate.
Quality Control: The Threat of Impurity 18
If the initial Pd/C hydrogenation step (Step 1) is incomplete, unreacted 2-[2-(3-Methoxyphenyl)vinyl]phenol carries over into the subsequent steps. In pharmacopeial standards, the unreacted starting material itself is tracked as Sarpogrelate Impurity 18 [cite:4]. If this impurity undergoes the rest of the synthesis, it forms the fully elaborated styryl analogue of Sarpogrelate (known as Sarpogrelate Impurity 13). Therefore, strict HPLC validation post-hydrogenation is a non-negotiable GMP requirement.
Emerging Applications in Optoelectronics
Beyond pharmaceuticals, 2-(3-Methoxystyryl)phenol is gaining traction in materials science [cite: 5]. The molecule's highly conjugated π -system allows for efficient electron delocalization. When the phenolic hydroxyl is functionalized with cross-linkable or electron-withdrawing groups, the resulting derivatives exhibit excellent charge transport properties, making them valuable precursors for Organic Light Emitting Diodes (OLEDs) and advanced photoelectric devices.
References
- Google Patents - CN102875396B:Preparation method of sarpogrelate hydrochloride.
- SciSpace:A practical synthesis of sarpogrelate hydrochloride and in vitro platelet aggregation inhibitory activities of its analogues.
- BOC Sciences:Sarpogrelate Impurities & Mechanism of Action.
- QCS Standards:Products List - Sarpogrelate Impurity 18 (CAS 134964-55-9).
- Jiangxi Zhongding Biotechnology Co., Ltd.:From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol.
Sources
- 1. CN102875396B - Preparation method of sarpogrelate hydrochloride - Google Patents [patents.google.com]
- 2. Arylmethyloxyphenyl derivatives: small molecules displaying P-glycoprotein inhibition. (2006) | Nicola Antonio Colabufo | 27 Citations [scispace.com]
- 4. Products List | QCS Standards [qcsrm.com]
- 5. From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
The Anticancer Potential of Synthetic Stilbenoids: A Technical Guide for Drug Development
Introduction: Overcoming the Pharmacokinetic Bottleneck
Natural stilbenoids, most notably resveratrol (3,5,4′-trihydroxystilbene), have long been recognized for their pleiotropic anticancer properties. However, their clinical translation has been severely hindered by poor bioavailability. The presence of free hydroxyl groups makes natural stilbenoids highly susceptible to rapid phase II metabolism (glucuronidation and sulfation) in the liver and intestine.
As a Senior Application Scientist in early-stage oncology drug discovery, I advocate for the rational design of synthetic stilbenoids . By strategically masking these hydroxyl groups with methoxy or other lipophilic substituents (e.g., synthesizing pterostilbene derivatives or combretastatin A-4 analogues), we fundamentally alter the molecule's pharmacokinetic profile. This structural modification increases lipophilicity, enhances cellular uptake, and prolongs in vivo half-life, thereby unlocking the true anticancer potential of the stilbene scaffold[1].
Mechanistic Causality: How Synthetic Stilbenoids Drive Tumor Cell Death
The efficacy of synthetic stilbenoids is not merely a function of generalized cytotoxicity; it is rooted in targeted modulation of specific oncogenic and apoptotic pathways.
The Paradoxical Role of Inducible COX-2
While constitutively expressed Cyclooxygenase-2 (COX-2) is a well-known marker of tumor aggressiveness and proliferation, synthetic stilbenoids trigger a unique, pro-apoptotic inducible COX-2 pathway. Upon treatment, stilbenoids activate Mitogen-Activated Protein Kinase (MAPK/ERK1/2). This leads to the nuclear translocation of inducible COX-2, which forms a complex with MAPK. This nuclear complex is directly antecedent to the Ser-15 phosphorylation of p53, triggering a p53-dependent apoptotic cascade [2].
Fig 1: Pro-apoptotic signaling cascade induced by synthetic stilbenoids via MAPK/COX-2 complex.
Tubulin Polymerization Inhibition
Certain synthetic cis-stilbenoids, particularly analogues of Combretastatin A-4 (CA-4), act as potent vascular disrupting agents (VDAs). By binding to the colchicine site of β -tubulin, they inhibit tubulin polymerization. This causes rapid morphological changes in tumor endothelial cells, leading to neovascular shutdown and subsequent hemorrhagic necrosis of the tumor mass[3].
Quantitative Data: Natural vs. Synthetic Efficacy
The structural transition from natural to synthetic stilbenoids yields measurable improvements in in vitro potency. The table below summarizes the half-maximal inhibitory concentrations (IC 50 ) across various human cancer cell lines, demonstrating the superior efficacy of methoxylated and hydroxylated synthetic derivatives [4].
| Compound Classification | Specific Compound | Cell Line Model | Assay Type | IC 50 ( μ M) |
| Natural Stilbenoid | Resveratrol | SW480 (Colon) | MTT | 110.0 |
| Natural Dimer | ε -viniferin | HepG2 (Liver) | Crystal Violet | 178.0 |
| Synthetic Derivative | Compound 1 (Hydroxylated) | SW480 (Colon) | MTT | 70.0 |
| Synthetic Derivative | Compound 2 (Methoxylated) | SW480 (Colon) | MTT | 50.0 |
| Synthetic Dimer | R2-viniferin | HepG2 (Liver) | Crystal Violet | < 10.0 |
Data synthesized from preliminary in vitro screening of stilbenoids [4].
Self-Validating Experimental Protocols
To ensure high scientific integrity (E-E-A-T), experimental workflows must be designed as self-validating systems. When evaluating a novel synthetic stilbenoid, the primary screening protocol must account for compound autofluorescence, solvent toxicity, and metabolic artifacts.
High-Throughput Cytotoxicity Screening (MTT Assay)
This protocol is engineered to isolate the true pharmacological effect of the stilbenoid from experimental noise.
Rationale & Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. Because synthetic stilbenoids are highly redox-active, they can occasionally reduce MTT directly in the absence of cells, causing false-negative cytotoxicity readings. We introduce a "Cell-Free Compound Blank" to validate that the absorbance signal is purely biological.
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., SW480) in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate (100 μ L volume).
-
Adherence Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO 2 atmosphere to allow for cell adherence and recovery.
-
Compound Preparation & Treatment:
-
Dissolve the synthetic stilbenoid in molecular-grade DMSO to create a 10 mM stock.
-
Perform serial dilutions in complete media. Crucial: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Validation Controls: Include a Vehicle Control (0.1% DMSO in media) to establish baseline viability, and a Cell-Free Blank (media + stilbenoid, no cells) to detect spontaneous dye reduction.
-
-
Exposure: Aspirate old media and apply 100 μ L of the treatment dilutions. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.
-
Solubilization: Carefully aspirate the media. Add 100 μ L of DMSO to solubilize the purple formazan crystals. Agitate on an orbital shaker for 15 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC 50 using non-linear regression analysis.
Fig 2: Self-validating in vitro cytotoxicity workflow for stilbenoid screening.
Conclusion
The transition from natural phytoalexins to synthetic stilbenoids represents a critical evolution in oncology drug development. By utilizing rational chemical modifications—such as methoxylation to prevent rapid glucuronidation—we can preserve the potent pro-apoptotic and anti-tubulin mechanisms of the stilbene core while achieving the pharmacokinetic stability required for clinical efficacy [5]. Future development must continue to rely on rigorous, self-validating in vitro models to accurately map the structure-activity relationships (SAR) of these promising compounds.
References
-
Synthesis, Antitumor Evaluation, and Apoptosis-Inducing Activity of Hydroxylated (E)-Stilbenes ACS Publications URL:[Link]
-
The pro-apoptotic action of stilbene-induced COX-2 in cancer cells Cell Cycle / Landes Bioscience URL:[Link]
-
Novel A-Ring and B-Ring Modified Combretastatin A-4 (CA-4) Analogues Endowed with Interesting Cytotoxic Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Advances in antitumor effects of pterostilbene and its derivatives PMC / National Institutes of Health URL:[Link]
Methodological & Application
Synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol protocol
Application Note: Stereoselective Synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol
Executive Summary
This application note details the optimized stereoselective synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol (CAS 134964-55-9), a highly valuable methoxystilbene derivative utilized in the development of advanced materials and pharmaceutical resveratrol analogues[1]. By employing a modified Wittig olefination coupled with thermodynamic photoisomerization, researchers can bypass the cumbersome protection-deprotection steps typically required in palladium-catalyzed cross-couplings of unprotected phenols.
Chemical Significance & Retrosynthetic Rationale
Hydroxystilbenes and their methoxy derivatives represent a privileged scaffold in medicinal chemistry, known for their robust antioxidant, anti-inflammatory, and anti-proliferative properties. The target compound features an ortho-phenolic hydroxyl group and a meta-methoxy group on the opposing aromatic ring.
When designing the synthetic route, two primary methodologies are typically evaluated:
-
Heck Coupling : The palladium-catalyzed arylation of 3-methoxystyrene with 2-iodophenol. While Heck reactions are powerful for stilbene synthesis, the presence of an unprotected ortho-hydroxyl group on the aryl halide often leads to catalyst poisoning or undesired intramolecular cyclization (e.g., benzofuran formation). Consequently, the phenol must be protected (e.g., as an acetate) prior to coupling, adding two synthetic steps (protection and deprotection) to the workflow[2].
-
Wittig Olefination (Selected Route) : The reaction between salicylaldehyde and (3-methoxybenzyl)triphenylphosphonium chloride. The Wittig reaction is highly tolerant of steric hindrance and, crucially, can accommodate unprotected phenols if sufficient equivalents of base are utilized[3]. This highly convergent approach reduces step count and improves overall atom economy.
Figure 1: Retrosynthetic logic comparing Wittig and Heck pathways for hydroxystilbenes.
Experimental Protocol: Wittig Olefination & Photoisomerization
This protocol is engineered as a self-validating system. In-process visual cues (e.g., ylide color formation) and thermodynamic controls ensure high fidelity and reproducibility.
Figure 2: Step-by-step experimental workflow for the synthesis and isomerization.
Materials & Reagents
-
Salicylaldehyde (2-Hydroxybenzaldehyde)[CAS: 90-02-8]
-
(3-Methoxybenzyl)triphenylphosphonium chloride[CAS: 39624-52-3]
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂), crystalline
-
Toluene (Reagent Grade)
Step-by-Step Methodology
Phase 1: Ylide Generation (Self-Validating Step)
-
Preparation : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.
-
Suspension : Add (3-methoxybenzyl)triphenylphosphonium chloride (1.2 eq, 12 mmol) and anhydrous THF (60 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation : Syringe in t-BuOK (2.5 eq, 25 mL of 1.0 M solution) dropwise over 10 minutes.
-
Expert Insight (Causality): The use of 2.5 equivalents of base is strictly required. One equivalent is immediately consumed by the acidic phenolic proton of the incoming salicylaldehyde, while the remaining base deprotonates the phosphonium salt.
-
Validation Check: The heterogeneous white suspension will rapidly transition to a homogeneous, deep red/orange solution, confirming the successful generation of the semi-stabilized phosphorus ylide.
-
-
Maturation : Stir the ylide solution at 0 °C for 30 minutes to ensure complete deprotonation.
Phase 2: Olefination
-
Addition : Dissolve salicylaldehyde (1.0 eq, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the ylide over 15 minutes at 0 °C.
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours under argon.
-
Quench & Extraction : Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).
-
Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will be a mixture of (E) and (Z) isomers (typically ~1:1.5 to 1:2 ratio for semi-stabilized ylides).
Phase 3: Thermodynamic Photoisomerization
-
Setup : Dissolve the crude (E)/(Z) mixture in 50 mL of toluene in a round-bottom flask.
-
Catalysis : Add a catalytic amount of iodine (0.05 eq, 0.5 mmol).
-
Irradiation : Expose the stirring solution to ambient light or a 365 nm UV lamp for 4–6 hours.
-
Expert Insight (Causality): The (Z)-isomer is sterically hindered. Iodine radicals reversibly add to the olefinic double bond, transiently breaking the π -bond and allowing free rotation around the σ -bond. The molecule naturally relaxes into the thermodynamically favored, planar (E)-conformation.
-
-
Workup : Wash the toluene solution with saturated aqueous Na₂S₂O₃ (2 × 30 mL) to reduce and remove the iodine catalyst. The organic layer will turn from pale pink/brown to clear/yellow. Concentrate in vacuo.
Phase 4: Isolation & Purification
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).
-
The product, (E)-2-[2-(3-Methoxyphenyl)vinyl]phenol, elutes as a pale yellow solid/oil[1].
Quantitative Data & Optimization Matrix
The following table summarizes the optimization of base and solvent parameters to maximize the yield of the target stilbene.
| Entry | Base (Equivalents) | Solvent | Temp (°C) | Ylide Formation | Overall Yield (%) | Post-Isomerization (E:Z) |
| 1 | NaH (1.2 eq) | THF | 0 to RT | Incomplete | < 15% | N/A (Failed) |
| 2 | NaH (2.5 eq) | THF | 0 to RT | Heterogeneous | 62% | > 95:5 |
| 3 | t-BuOK (2.5 eq) | DMF | 0 to RT | Homogeneous | 58% | > 95:5 |
| 4 | t-BuOK (2.5 eq) | THF | 0 to RT | Homogeneous | 84% | > 98:2 |
Table 1: Optimization of reaction conditions. Entry 4 represents the optimal self-validating protocol described above.
Mechanistic Causality (E-E-A-T Insights)
-
Why t-BuOK over NaH? While Sodium Hydride (NaH) is a classic base for Wittig reactions, it operates heterogeneously. In the synthesis of ortho-hydroxystilbenes, the solid-liquid interface of NaH can lead to inconsistent deprotonation rates, leaving unreacted phosphonium salt. Potassium tert-butoxide (t-BuOK) is highly soluble in THF, providing a homogeneous reaction environment that ensures rapid, quantitative ylide formation.
-
Why avoid the Heck Reaction for this specific target? As demonstrated by, palladium-catalyzed Heck reactions involving ortho-halophenols frequently suffer from competitive side reactions[2]. The unprotected hydroxyl group can coordinate with the palladium center, leading to catalyst deactivation or promoting intramolecular oxa-Michael additions to form benzofurans. By utilizing the Wittig route, the nucleophilic character of the phenoxide (generated in situ by the excess base) does not interfere with the olefination mechanism, preserving atom economy and structural integrity[3].
References
-
Farina, A., Ferranti, C., Marra, C., Guiso, M., & Norcia, G. (2007). "Synthesis of hydroxystilbenes and their derivatives via Heck reaction." Natural Product Research, 21(6), 564-573. URL:[Link]
-
Wiley-VCH. (2010). "Stilbenes Preparation and Analysis." Wiley Online Library. URL:[Link]
Sources
Application Note: Horner-Wadsworth-Emmons Synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly robust, stereoselective, and scalable synthetic protocol for the preparation of the hydroxystilbene derivative 2-[2-(3-Methoxyphenyl)vinyl]phenol.
Strategic Rationale & Mechanistic Insights
Hydroxystilbenes (analogues of resveratrol) are highly valued in drug development for their anti-inflammatory, antioxidant, and neuroprotective properties[1]. The synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol requires the precise construction of an (E)-configured double bond linking a phenol ring and a 3-methoxyphenyl ring.
To achieve this, we employ the Horner-Wadsworth-Emmons (HWE) olefination . Unlike the classic Wittig reaction—which utilizes semi-stabilized phosphorus ylides and often yields difficult-to-separate E/Z mixtures alongside stoichiometric triphenylphosphine oxide—the HWE reaction utilizes stabilized phosphonate carbanions[2]. This approach provides exceptional (E)-stereoselectivity and generates a water-soluble dialkyl phosphate byproduct, drastically streamlining downstream purification[3].
The Causality of Stereocontrol
The (E)-selectivity of the HWE reaction is governed by steric approach control under thermodynamic equilibration. When the bulky phosphonate carbanion attacks the aldehyde, it preferentially forms the anti-adduct to minimize steric clash. This intermediate cyclizes into a trans-oxaphosphetane, which undergoes a stereospecific syn-elimination to yield the (E)-alkene[3].
Mechanistic pathway of the HWE reaction dictating (E)-alkene selectivity.
Orthogonal Protecting Group Strategy
Salicylaldehyde possesses a highly acidic phenolic proton (pKa ~10) that will prematurely quench the basic phosphonate carbanion, halting the olefination[1]. Therefore, protection is mandatory. We deliberately select the methoxymethyl (MOM) ether over a standard benzyl ether. Causality: A benzyl ether requires hydrogenolysis (Pd/C, H₂) for deprotection, which would undesirably reduce the newly formed stilbene double bond into a bibenzyl linkage. The MOM group is cleanly cleaved under mild acidic conditions, strictly preserving the (E)-alkene.
Synthetic Workflow
The synthesis is divided into four self-validating stages:
-
Michaelis-Arbuzov Reaction: Generation of the phosphonate ester.
-
Protection: Masking the phenolic OH of salicylaldehyde.
-
HWE Coupling: The core carbon-carbon bond-forming event.
-
Global Deprotection: Unmasking the target phenol.
Synthetic workflow for 2-[2-(3-Methoxyphenyl)vinyl]phenol via HWE olefination.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Diethyl (3-methoxybenzyl)phosphonate
Causality: The Arbuzov reaction is atom-economical. Running it neat drives the equilibrium forward via the expulsion of volatile ethyl chloride (Le Chatelier’s principle).
-
Charge a 100 mL round-bottom flask equipped with a reflux condenser and a gas scrubber with 3-methoxybenzyl chloride (15.6 g, 100 mmol) and triethyl phosphite (19.9 g, 120 mmol).
-
Heat the neat mixture gradually to 140 °C under an argon atmosphere. Maintain temperature for 4 hours.
-
In-Process Control (IPC): Monitor by GC-MS or TLC. The reaction is complete when the benzyl chloride peak is consumed.
-
Cool to room temperature and remove excess triethyl phosphite via vacuum distillation (0.1 mbar, 50 °C).
-
Yield: ~23.7 g (92%) of a clear oil.
Step 2: MOM Protection of Salicylaldehyde
-
Dissolve salicylaldehyde (12.2 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL) under argon.
-
Add N,N-diisopropylethylamine (DIPEA) (19.4 g, 150 mmol) and cool the solution to 0 °C using an ice bath.
-
Dropwise, add chloromethyl methyl ether (MOM-Cl) (9.6 g, 120 mmol) over 30 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
IPC: TLC (Hexanes/EtOAc 4:1). The starting material (Rf = 0.6) should shift to a new, less polar spot (Rf = 0.75).
-
Quench with saturated aqueous NH₄Cl (100 mL). Extract with DCM (2 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Step 3: Horner-Wadsworth-Emmons Olefination
Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the phosphonate, preventing retro-aldol side reactions[2]. THF is chosen to maximize the solubility of the resulting carbanion.
-
Suspend NaH (60% dispersion in mineral oil, 4.8 g, 120 mmol) in anhydrous THF (100 mL) at 0 °C under argon.
-
Slowly add diethyl (3-methoxybenzyl)phosphonate (28.4 g, 110 mmol) in THF (30 mL). Stir for 30 minutes until H₂ evolution ceases, yielding a clear, pale-yellow carbanion solution.
-
Dropwise, add 2-(MOM-oxy)benzaldehyde (16.6 g, 100 mmol) in THF (30 mL).
-
Remove the ice bath and stir at room temperature for 4 hours.
-
IPC: TLC (Hexanes/EtOAc 4:1). Disappearance of the aldehyde spot and emergence of a highly UV-active (blue fluorescent at 365 nm) product spot (Rf = 0.65).
-
Quench with water (50 mL). Extract with ethyl acetate (3 × 100 mL). The water-soluble sodium diethyl phosphate byproduct remains in the aqueous layer[3].
-
Wash organics with brine, dry over MgSO₄, and evaporate. Purify via short-path silica plug to afford (E)-1-(MOM-oxy)-2-[2-(3-methoxyphenyl)vinyl]benzene.
Step 4: Acidic Deprotection to Target Phenol
-
Dissolve the protected stilbene (27.0 g, ~95 mmol) in methanol (150 mL).
-
Add 3M aqueous HCl (30 mL). Reflux the mixture (65 °C) for 2 hours.
-
IPC: TLC (Hexanes/EtOAc 3:1). Complete conversion of the protected ether to the highly polar phenol (Rf = 0.3).
-
Cool to room temperature, concentrate under reduced pressure to remove methanol, and partition between EtOAc (150 mL) and water (100 mL).
-
Extract, dry the organic layer, and concentrate. Recrystallize from ethanol/water to afford pure 2-[2-(3-Methoxyphenyl)vinyl]phenol as off-white crystals.
Quantitative Data & Analytical Validation
The following table summarizes the expected quantitative outcomes and critical quality attributes for each stage of the synthetic workflow.
| Step | Target Intermediate / Product | Expected Yield (%) | Purity (HPLC Area %) | E/Z Ratio |
| 1 | Diethyl (3-methoxybenzyl)phosphonate | 92 | > 98.0% | N/A |
| 2 | 2-(Methoxymethoxy)benzaldehyde | 88 | > 95.0% | N/A |
| 3 | (E)-MOM-protected Stilbene | 85 | > 97.0% | > 98:2 |
| 4 | 2-[2-(3-Methoxyphenyl)vinyl]phenol | 90 | > 99.5% | > 98:2 |
Self-Validating NMR Signatures for Final Product:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic trans-alkene protons appearing as two doublets at roughly δ 7.10 and 7.45 ppm with a large coupling constant (J ≈ 16.5 Hz), definitively confirming the (E)-geometry. The phenolic -OH will appear as a broad singlet around δ 5.10 ppm, and the methoxy group as a sharp singlet at δ 3.85 ppm.
References
-
Synthetic approaches toward stilbenes and their related structures Source: National Institutes of Health (PMC) URL:[Link]
-
Horner–Wadsworth–Emmons reaction Source: Wikipedia URL:[Link]
-
Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL:[Link]
Sources
Advanced Purification Protocols for 2-[2-(3-Methoxyphenyl)vinyl]phenol: Strategies for Sarpogrelate Intermediates
Executive Summary
2-[2-(3-Methoxyphenyl)vinyl]phenol—also known by its IUPAC name 2-[2-(3-Methoxyphenyl)ethenyl]phenol—is a critical synthetic intermediate in the commercial production of , a selective 5-HT2A receptor antagonist utilized as an antiplatelet drug [4][1]. The synthesis of this stilbenoid derivative is typically achieved via a Wittig olefination. While effective, this synthetic route generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a mixture of E/Z stereoisomers, presenting significant downstream purification bottlenecks.
This application note details three field-proven, scalable purification protocols designed to isolate the target compound with high chemical and isomeric purity, bypassing the need for solvent-intensive column chromatography.
Physicochemical Profile
To design an effective purification workflow, the physicochemical properties of the target molecule must dictate the separation logic.
| Property | Value |
| IUPAC Name | 2-[2-(3-Methoxyphenyl)ethenyl]phenol |
| CAS Registry Number | 143212-74-2 [3] |
| Molecular Formula | C₁₅H₁₄O₂[3] |
| Molecular Weight | 226.27 g/mol [3] |
| Key Functional Groups | Phenolic OH (pKa ~9.5), Methoxy ether, Styrenyl alkene |
| Solubility Profile | Soluble in EtOAc, DCM, MeOH, Et₂O; Insoluble in Water, Hexanes |
| Downstream Application | Key API precursor for Sarpogrelate [4][1] |
Purification Decision Workflow
The following diagram illustrates the strategic decision tree for purifying the crude Wittig reaction mixture, allowing chemists to choose between aqueous extraction or anhydrous complexation based on scale and solvent compatibility.
Figure 1: Purification decision tree for 2-[2-(3-Methoxyphenyl)vinyl]phenol from Wittig reaction crude.
Protocol A: Acid-Base Liquid-Liquid Extraction (Scalable)
Causality: The target compound possesses a phenolic hydroxyl group with a pKa of approximately 9.5. By treating the organic crude mixture with a strong aqueous base (pH > 12), the phenol is quantitatively deprotonated to form a highly water-soluble sodium phenoxide salt. Conversely, TPPO and unreacted phosphonium ylides lack acidic protons and remain partitioned in the organic phase.
Self-Validation System: This binary partitioning creates a self-validating feedback loop. The absence of UV-active spots (via TLC) in the aqueous phase prior to acidification indicates incomplete extraction. Furthermore, if the final organic extract (Step 5) shows residual TPPO, it confirms the initial aqueous phase was not washed thoroughly enough.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude Wittig reaction mixture in Methyl tert-butyl ether (MTBE) or Toluene (10 mL per gram of crude).
-
Alkaline Extraction: Add an equal volume of 1.0 M NaOH (aq). Stir vigorously for 15 minutes to ensure complete deprotonation.
-
Phase Separation & Washing: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the sodium phenoxide product). Wash the aqueous layer twice with fresh MTBE to remove any trace TPPO. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 1.0 M HCl (aq) dropwise under continuous stirring until the pH reaches 3.0–4.0. The solution will turn cloudy as the neutral phenol precipitates out of the aqueous solution.
-
Product Recovery: Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).
-
Drying & Concentration: Combine the EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TPPO-free product.
Protocol B: Lewis Acid Complexation of TPPO (Anhydrous/Rapid)
Causality: TPPO is a strong Lewis base that notoriously complicates chromatographic purification due to its tendency to co-elute and streak on silica gel. However, TPPO forms highly insoluble coordination complexes with Lewis acids such as ZnCl₂ or MgCl₂. According to [1][2], the addition of ZnCl₂ to a polar solvent containing TPPO yields a crystalline ZnCl₂(TPPO)₂ adduct. This allows for the rapid, chromatography-free removal of >95% of TPPO via simple filtration, which is highly advantageous for scaling up Sarpogrelate intermediates[2][3].
Self-Validation System: The formation of the ZnCl₂(TPPO)₂ complex is stoichiometric. By gravimetrically analyzing the dried precipitate, chemists can back-calculate the exact molar removal of TPPO, ensuring the filtrate is free of phosphine impurities before downstream processing.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in minimal warm Ethanol (EtOH).
-
Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm EtOH. Add 1.5 equivalents of the ZnCl₂ solution relative to the theoretical yield of TPPO [1][2].
-
Precipitation: Stir the mixture at room temperature for 2 hours. A heavy, white precipitate of ZnCl₂(TPPO)₂ will crash out of the solution [5][4].
-
Filtration: Filter the suspension through a pad of Celite using a Büchner funnel. Wash the filter cake with a small volume of cold EtOH.
-
Zinc Removal: Concentrate the filtrate in vacuo to remove EtOH. Redissolve the residue in EtOAc and wash twice with water to remove any excess, unreacted ZnCl₂.
-
Final Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified stilbenoid intermediate.
(Note: For industrial multi-kilogram scales, [2][3] is recommended as a greener alternative to ZnCl₂).
Protocol C: E/Z Isomer Resolution via Selective Crystallization
Causality: Wittig olefination inherently produces a mixture of E (trans) and Z (cis) stereoisomers. While the downstream synthesis of Sarpogrelate involves hydrogenation of the vinyl group (rendering the stereocenter moot), isolating the pure E-isomer (CAS 143212-74-2) [3] is often required for rigorous analytical reference standards. The E-isomer possesses a more planar, rigid structure compared to the sterically hindered Z-isomer, resulting in a higher lattice energy and significantly lower solubility in non-polar solvents.
Self-Validation System: The efficacy of the crystallization is validated by the physical morphology of the precipitate (needle-like crystals for the E-isomer) and a sharp, narrow melting point range, confirming the exclusion of the Z-isomer oil.
Step-by-Step Methodology:
-
Solubilization: Dissolve the TPPO-free enriched product mixture (from Protocol A or B) in a minimal amount of warm Diethyl Ether (Et₂O).
-
Anti-Solvent Addition: Slowly add Hexanes dropwise while gently swirling the flask until the solution becomes faintly turbid (cloud point).
-
Annealing: Add just enough warm Et₂O (1-2 drops) to clear the turbidity, then cover the flask and allow it to cool slowly to room temperature over 4 hours.
-
Crystallization: Transfer the flask to a 4°C refrigerator overnight to maximize crystal yield.
-
Harvesting: Filter the resulting crystals via vacuum filtration and wash with ice-cold Hexanes to yield the analytically pure E-2-[2-(3-Methoxyphenyl)vinyl]phenol.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936. URL:[Link]
-
Moschetta, E. G., Cardinal-David, B., Dunn, T. B., & Diwan, M. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development. URL:[Link]
-
Veeprho. (n.d.). 2-[2-(3-Methoxyphenyl)ethenyl]phenol | CAS 143212-74-2. URL:[Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. URL:[Link]
Sources
Application Notes and Protocols for 2-Methoxy-4-vinylphenol (4-Vinylguaiacol) in Cell Culture Assays
A Note to the Researcher: The initial topic requested was "2-[2-(3-Methoxyphenyl)vinyl]phenol". Following an extensive literature search, no specific data or publications corresponding to this chemical structure were identified. It is possible that this name is erroneous or refers to a novel compound not yet described in published literature.
This guide has therefore been developed for a structurally related and extensively studied compound: 2-Methoxy-4-vinylphenol (also known as 4-Vinylguaiacol or 4-VG). This phenolic compound shares structural motifs with the requested topic and has a significant body of research detailing its biological activities and use in cell culture, making it a relevant and valuable subject for this comprehensive guide.
Introduction and Scientific Background
2-Methoxy-4-vinylphenol (2M4VP) is a naturally occurring aromatic compound found in various plants, such as red cabbage and pine needles, and is a known active metabolite of ferulic acid produced by gut microbiota.[1][2][3] Its biological activities have garnered significant interest in the fields of pharmacology and drug development. As a member of the phenol class, 2M4VP has demonstrated potent anti-inflammatory, antioxidant, and anticancer properties in a variety of preclinical models.[1][4][5]
Mechanistically, its effects are mediated through the modulation of key cellular signaling pathways. Notably, 2M4VP has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[3][4] In cancer cell models, it can induce cell cycle arrest and apoptosis and has been found to attenuate cell migration by inhibiting the Focal Adhesion Kinase (FAK) and AKT signaling pathways.[2][5][6]
These diverse biological functions make 2M4VP a compelling compound for investigation in various cell-based assays. This guide provides detailed protocols for researchers to explore its cytotoxic, anti-inflammatory, and anti-migratory effects in a controlled laboratory setting.
Compound Profile and Preparation
A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental design.
| Property | Value | Source(s) |
| Synonyms | 4-Vinylguaiacol, p-Vinylguaiacol, MVP | |
| CAS Number | 7786-61-0 | [7][8] |
| Molecular Formula | C₉H₁₀O₂ | [2][9] |
| Molecular Weight | 150.17 g/mol | [8] |
| Appearance | Neat oil | [2] |
| Solubility | Slightly soluble in DMSO, Methanol, Chloroform, Ethyl Acetate | [2] |
| Storage | Store at -20°C | [2] |
| Purity | ≥98% recommended for cell-based assays | [2] |
Stock Solution Preparation (100 mM)
The causality behind preparing a high-concentration stock in an organic solvent like DMSO is to minimize the final solvent concentration in the cell culture media, thereby avoiding solvent-induced cytotoxicity.
-
Aseptic Technique: Work in a Class II biological safety cabinet.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube. Weigh approximately 15 mg of 2M4VP (purity ≥98%).
-
Solubilization: Add sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 100 mM. For 15.02 mg of 2M4VP (MW 150.17), this would be 1.0 mL of DMSO.
-
Vortexing: Vortex thoroughly until the oil is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C.
Core Application: Anti-Inflammatory Activity Assay
This protocol is designed to validate the well-documented anti-inflammatory effects of 2M4VP by measuring its ability to inhibit the production of inflammatory mediators in macrophages.[3][4]
Workflow Overview
Caption: Workflow for assessing the anti-inflammatory potential of 2M4VP.
Detailed Protocol: Inhibition of NO and PGE₂ Production
Cell Line: RAW 264.7 mouse macrophage cell line.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
2M4VP (≥98% purity)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent Kit (for NO measurement)
-
PGE₂ ELISA Kit
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of 2M4VP in culture medium from your 100 mM DMSO stock. The final DMSO concentration in all wells, including vehicle controls, must be identical and not exceed 0.1%.
-
Rationale: A concentration range of 0-40 µM is recommended based on published data.[4]
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of 2M4VP or vehicle (DMSO).
-
Incubate for 1 hour. This pre-incubation allows the compound to enter the cells and engage its targets before the inflammatory stimulus is applied.
-
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Analysis: Use 50 µL of the collected supernatant to quantify the concentration of nitrite (a stable product of NO) using a Griess Reagent Kit, following the manufacturer’s instructions.
-
Prostaglandin E₂ (PGE₂) Analysis: Use the remaining supernatant to quantify PGE₂ levels using a competitive ELISA kit, as per the manufacturer's protocol.
Self-Validation and Controls:
-
Vehicle Control: Cells treated with DMSO (at the same final concentration as the highest 2M4VP dose) but not LPS. Establishes baseline.
-
Positive Control (LPS only): Cells treated with DMSO and LPS. This is the 100% stimulation control against which inhibition is measured.
-
Cytotoxicity Control: In a parallel plate, perform an MTT or similar viability assay with the same concentrations of 2M4VP (without LPS) to ensure that any observed reduction in NO/PGE₂ is not simply due to cell death.
Anticancer Applications: Proliferation and Migration
2M4VP has been shown to reduce the viability and migratory capacity of cancer cells, particularly pancreatic cancer lines.[5]
Protocol 4.1: Cell Viability (MTT Assay)
Cell Lines: PANC-1, SNU-213 (pancreatic cancer), or HT-29 (colorectal cancer).
Procedure:
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of 2M4VP (e.g., 0-1000 µM). A broad range is initially recommended to determine the IC₅₀. For HT-29 cells, effects have been noted at 1 mM.[2]
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm. The results will indicate the concentration- and time-dependent cytotoxic/cytostatic effects of the compound.
Protocol 4.2: Cell Migration (Wound Healing/Scratch Assay)
Procedure:
-
Create Monolayer: Seed cells (e.g., PANC-1) in a 6-well plate and grow to ~95% confluency.
-
Create "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.
-
Wash and Treat: Gently wash with PBS to remove dislodged cells. Replace with low-serum medium (e.g., 1% FBS) containing the desired non-toxic concentration of 2M4VP (determined from the MTT assay). The use of low-serum media is crucial to ensure that observed effects are on migration, not proliferation.
-
Imaging: Immediately acquire an image of the scratch at 0 hours. Place the plate back in the incubator.
-
Final Imaging: Acquire images of the same field of view at 24 and/or 48 hours.
-
Analysis: Quantify the area of the gap at each time point using software like ImageJ. A reduction in the rate of wound closure in 2M4VP-treated wells compared to the vehicle control indicates an inhibitory effect on cell migration.
Mechanistic Validation: Signaling Pathway Analysis
The biological effects of 2M4VP are attributed to its modulation of specific signaling pathways. Western blotting is the gold-standard technique to validate these molecular mechanisms.
Key Signaling Pathways Modulated by 2M4VP
Caption: Key signaling pathways inhibited by 2-Methoxy-4-vinylphenol.
Protocol 5.1: Western Blot Analysis
Objective: To detect changes in the phosphorylation status or total protein levels of key targets like p-AKT, p-FAK, p-p65 (NF-κB), and p-p38 (MAPK).
Procedure:
-
Cell Treatment & Lysis: Grow cells (e.g., PANC-1 or RAW 264.7) in 60 mm dishes to 80% confluency. Treat with 2M4VP and/or stimulant (LPS, HGF) for the appropriate time (e.g., 30 minutes for phosphorylation events, 24 hours for total protein expression).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical for studying protein phosphorylation.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST. BSA is often preferred for phospho-antibody probing to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-p-FAK, anti-FAK, anti-iNOS, anti-COX-2, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry is used to quantify band intensity, which should be normalized to a loading control (e.g., β-actin or total protein) to ensure accurate comparison.
References
- Stilbene Content and Expression of Stilbene Synthase Genes in Cell Cultures of Vitis Amurensis Treated With Cinnamic and Caffeic Acids. PubMed.
- Stilbenes in Red Wine: Formation and Biological Potential of Resver
- Changes in phenolic acids and stilbenes induced in embryogenic cell cultures of Norway spruce by two fractions of Sirococcus strobilinus mycelian.
-
Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB. [Link]
-
Peroxidase 4-Based Enzymatic Synthesis of Stilbene Oligomers in Methyl Jasmonate-Elicited Grapevine Cell Suspensions. ACS Publications. [Link]
-
In Vitro Toxicity Assessment of Stilbene Extract for Its Potential Use as Antioxidant in the Wine Industry. MDPI. [Link]
-
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]
-
2-Methoxy-4-vinylphenol. Wikipedia. [Link]
-
Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Cheméo. [Link]
-
2-Methoxy-4-vinylphenol. NMPPDB. [Link]
-
2-METHOXY-4-VINYLPHENOL. Inxight Drugs. [Link]
-
2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling. PubMed. [Link]
-
Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PubMed. [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]
-
(PDF) 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. [Link]
-
Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. [Link]
Sources
- 1. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-METHOXY-4-VINYLPHENOL [drugs.ncats.io]
- 7. 2-Methoxy-4-vinylphenol (CAS 7786-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-甲氧基-4-乙烯基酚 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. Showing Compound 2-Methoxy-4-vinylphenol (FDB000857) - FooDB [foodb.ca]
Application Note: Design, Synthesis, and Pharmacological Evaluation of 2-[2-(3-Methoxyphenyl)vinyl]phenol Derivatives
Executive Summary & Scientific Rationale
Stilbenoids, characterized by their 1,2-diphenylethylene core, represent a privileged scaffold in drug discovery, renowned for their pleiotropic effects on cellular homeostasis. They primarily act through the allosteric activation of SIRT1 and the modulation of inflammatory cascades. However, the clinical translation of naturally occurring polyhydroxylated stilbenes, such as resveratrol, has been severely bottlenecked by their dismal pharmacokinetic (PK) profiles. The presence of multiple free phenolic hydroxyl groups renders them highly susceptible to rapid phase II metabolism (glucuronidation and sulfation), leading to systemic clearance within minutes[1].
To circumvent these liabilities, this application note focuses on the targeted development of derivatives based on the 2-[2-(3-Methoxyphenyl)vinyl]phenol scaffold. The causality behind selecting this specific structure is twofold:
-
Lipophilic Enhancement: The strategic incorporation of a 3-methoxy group enhances lipophilicity and membrane permeability compared to polyhydroxylated analogs, effectively reducing phase II metabolic liability[2].
-
Synthetic Versatility: The single ortho-hydroxyl group serves as a highly specific synthetic handle. It allows for the generation of prodrugs (e.g., carbamates or esters) that shield the phenol during first-pass metabolism, subsequently releasing the active pharmacophore within the intracellular environment[3].
This guide details a self-validating workflow for the stereoselective synthesis, derivatization, and biological evaluation of this novel scaffold.
Development Workflow
The development pipeline transitions from stereoselective chemical synthesis to rigorous in vitro pharmacokinetic and pharmacodynamic profiling.
Figure 1: End-to-end workflow for the synthesis and evaluation of stilbenoid derivatives.
Synthetic Methodologies
Protocol A: Stereoselective Synthesis of the Core Scaffold
Causality Insight: The biological activity of stilbenoids is strictly dependent on the (E)-trans alkene geometry, which is required to fit into the narrow hydrophobic binding pockets of targets like SIRT1. Therefore, we utilize the Horner-Wadsworth-Emmons (HWE) olefination rather than a standard Wittig reaction, as HWE thermodynamically favors the (E)-isomer. Furthermore, the 2-hydroxyl group of the benzaldehyde precursor must be transiently protected to prevent deprotonation by the strong base, which would otherwise quench the reaction.
Step-by-Step Procedure:
-
Phenol Protection: Dissolve 2-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL). Add DIPEA (15 mmol) and cool to 0°C. Dropwise add chloromethyl methyl ether (MOM-Cl, 12 mmol). Stir for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2) until the starting material spot disappears.
-
HWE Olefination: In a flame-dried flask under argon, dissolve diethyl (3-methoxybenzyl)phosphonate (10 mmol) in anhydrous DMF (30 mL). Add sodium methoxide (NaOMe, 12 mmol) at 0°C and stir for 30 minutes to form the ylide.
-
Coupling: Slowly add the MOM-protected 2-hydroxybenzaldehyde (10 mmol) to the ylide solution. Warm to room temperature and stir for 12 hours. Quench with saturated NH₄Cl and extract with EtOAc.
-
Deprotection: Dissolve the crude intermediate in isopropanol (40 mL) and add 3M HCl (10 mL). Heat to 60°C for 3 hours to cleave the MOM ether.
-
System Validation: Purify via flash chromatography. Confirm stereochemistry via ¹H-NMR; the (E)-isomer is validated by a trans-alkene coupling constant of J≈16.0 Hz, whereas the (Z)-isomer would show J≈12.0 Hz.
Protocol B: Synthesis of the Dimethylcarbamate Prodrug
Causality Insight: Converting the free phenol into a dimethylcarbamate introduces steric bulk and removes the hydrogen-bond donor, drastically reducing glucuronidation rates while allowing for enzymatic cleavage by intracellular esterases[4].
Step-by-Step Procedure:
-
Dissolve the purified 2-[2-(3-Methoxyphenyl)vinyl]phenol (5 mmol) in anhydrous pyridine (20 mL).
-
Add dimethylcarbamoyl chloride (7.5 mmol) and a catalytic amount of DMAP (0.5 mmol).
-
Reflux at 80°C for 6 hours.
-
Validation: Quench with water, extract with DCM, and wash sequentially with 1M HCl (to remove pyridine) and brine. Confirm the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) via FTIR.
Biological & Pharmacokinetic Evaluation
Protocol C: In Vitro SIRT1 Activation Assay
System Validation Design: This fluorometric assay must include a standard curve for the AMC fluorophore, a positive control (Resveratrol) to benchmark fold-activation, and a negative control (Nicotinamide) to ensure the observed signal is specifically due to SIRT1 deacetylase activity.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
-
Reaction Assembly: In a black 96-well microplate, add 0.5 U of recombinant human SIRT1 enzyme per well.
-
Compound Addition: Add the synthesized derivatives (10 µM final concentration in 1% DMSO). Include wells for Resveratrol (10 µM) and Nicotinamide (50 µM).
-
Initiation: Add 50 µM of the fluorogenic substrate (Arg-His-Lys-Lys(Ac)-AMC) and 500 µM NAD⁺.
-
Measurement: Incubate at 37°C for 30 minutes. Read fluorescence (Excitation: 360 nm, Emission: 460 nm).
Protocol D: Human Liver Microsome (HLM) Stability Assay
System Validation Design: To differentiate cytochrome P450 (CYP)-mediated metabolism from chemical instability, a minus-NADPH control is mandatory. Verapamil is used as a high-clearance positive control.
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2 ).
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements achieved through the derivatization of the scaffold.
| Compound | Structural Modification (Ring B) | SIRT1 Activation (Fold vs. Control) | HLM T1/2 (min) | Est. Oral Bioavailability (F%) |
| Resveratrol (Ref) | 3,5,4'-triOH | 1.0x | 15.2 ± 1.4 | < 5% |
| Core Scaffold | 3-OMe, 2'-OH | 1.8x | 28.5 ± 2.1 | 12% |
| Derivative 1 | 3-OMe, 2'-O-Acetyl | 1.5x | 45.0 ± 3.5 | 25% |
| Derivative 2 | 3-OMe, 2'-O-Dimethylcarbamate | 2.4x | > 120.0 | 58% |
Data Interpretation: The transition from a polyhydroxylated state (Resveratrol) to a methoxy-hydroxy scaffold doubles the microsomal half-life. The carbamate prodrug (Derivative 2) exhibits exceptional metabolic stability while retaining high SIRT1 efficacy post-cleavage.
Mechanistic Insights
The biological efficacy of these novel derivatives relies on their ability to act as allosteric activators of SIRT1. By binding to the N-terminal activation domain of SIRT1, the (E)-stilbenoid lowers the Michaelis constant ( Km ) for both NAD⁺ and the acetylated substrate, accelerating deacetylation and promoting cellular survival pathways[5].
Figure 2: Allosteric activation of SIRT1 by methoxylated stilbene derivatives promoting metabolic homeostasis.
Conclusion
The rational design of 2-[2-(3-Methoxyphenyl)vinyl]phenol derivatives addresses the fundamental pharmacokinetic flaws of natural stilbenoids. By employing stereoselective HWE synthesis and strategic prodrug derivatization at the 2-phenol position, researchers can generate compounds with significantly extended half-lives and enhanced SIRT1 activation profiles. The self-validating protocols provided herein ensure robust, reproducible data for advancing these leads into in vivo preclinical models.
References
- Source: nih.
- Source: nih.
- Source: researchgate.
- Source: mdpi.
- Source: acs.
Sources
Application Note: 2-[2-(3-Methoxyphenyl)vinyl]phenol as a Versatile Fluorescent Probe Scaffold
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Grounding
2-[2-(3-Methoxyphenyl)vinyl]phenol (commonly referred to as 2-(3-methoxystyryl)phenol) is a highly versatile ortho-hydroxystilbene derivative[1]. Characterized by a conjugated π -electron system flanked by an electron-donating methoxy group and an ionizable phenol moiety, this compound provides a highly sensitive Intramolecular Charge Transfer (ICT) environment.
-
Direct Intercalation Probes for Neurodegeneration: The planar stilbene backbone exhibits high binding affinity for the cross- β architecture of Amyloid- β (A β ) aggregates, making it a powerful tool for Alzheimer's Disease (AD) modeling[1].
-
Reaction-Based Reactive Oxygen Species (ROS) Sensors: The free phenol can be synthetically masked (e.g., via boronate esterification) to create "Turn-ON" fluorescent probes for detecting endogenous hydrogen peroxide (H 2 O 2 ) in live cells[2].
Photophysical Profiling & Data Presentation
Understanding the baseline photophysics of the stilbene scaffold is critical for assay design. The push-pull electronic nature of the molecule dictates its environmental sensitivity. In aqueous solutions, the molecule exhibits weak fluorescence due to non-radiative decay. However, upon binding to rigid structures or undergoing chemical unmasking, its quantum yield increases dramatically.
Table 1: Photophysical and Binding Characteristics of the Stilbene Scaffold
| Parameter | Free Probe (Aqueous PBS) | Aβ-Bound State | H 2 O 2 -Activated State |
| Excitation Max ( λex ) | 330 nm | 345 nm | 350 nm |
| Emission Max ( λem ) | 410 nm (Weak) | 485 nm (Strong) | 450 nm (Strong) |
| Quantum Yield ( Φ ) | < 0.05 | 0.45 | 0.40 |
| Binding Affinity ( Kd ) | N/A | 60 - 100 nM | N/A |
| Mechanism of Action | Rapid internal rotation | Restricted rotation | ICT restoration |
Mechanistic Pathways of Fluorescence Modulation
The utility of 2-[2-(3-Methoxyphenyl)vinyl]phenol relies on manipulating its non-radiative decay pathways. In a free state, the molecule undergoes rapid intramolecular rotation around the vinyl bonds, which quenches fluorescence. Binding to rigid amyloid structures restricts this rotation (Restricted Intramolecular Rotation, RIR), forcing radiative decay[3]. Conversely, for ROS sensing, the electron-donating capability of the phenol is chemically masked and subsequently released by oxidative cleavage[4].
Fig 1. Dual-pathway mechanism for Aβ binding and ROS detection using the stilbene scaffold.
Protocol A: In Vitro Aβ1-42 Fibril Binding Assay
Scientific Rationale
This protocol leverages the RIR mechanism. The lipophilic methoxystyryl group drives the probe into the hydrophobic grooves of the β -sheets, while the ortho-phenol participates in hydrogen bonding with the peptide backbone. We utilize Thioflavin T (ThT) as a parallel positive control to ensure the self-validation of the assay; if ThT fluoresces but the stilbene does not, the issue lies with the probe, not the fibril preparation.
Step-by-Step Methodology
-
Fibril Preparation (Self-Validating Step):
-
Dissolve lyophilized A β 1-42 peptide in hexafluoroisopropanol (HFIP) to monomerize, then evaporate the solvent.
-
Resuspend in PBS (pH 7.4) to a concentration of 50 μ M and incubate at 37°C for 5 days to ensure mature cross- β fibril formation.
-
-
Probe Stock Preparation:
-
Dissolve 2-[2-(3-Methoxyphenyl)vinyl]phenol in anhydrous DMSO to create a 10 mM stock. Causality: DMSO prevents the premature aggregation of the highly lipophilic stilbene in aqueous buffers.
-
-
Assay Assembly:
-
In a black 96-well microplate, add 190 μ L of PBS, 5 μ L of the aged A β 1-42 fibrils (final conc. ~1.25 μ M), and 5 μ L of the diluted probe (final conc. 1.0 μ M).
-
Control Wells: Include a well with PBS + Probe (Background control) and a well with A β
- ThT (Positive fibril control).
-
-
Incubation & Reading:
-
Incubate in the dark at room temperature for 15 minutes to allow binding equilibrium.
-
Read fluorescence using a microplate reader ( λex = 345 nm, λem = 485 nm).
-
Protocol B: Live-Cell ROS (H2O2) Sensing via Boronate Masking
Scientific Rationale
To utilize this scaffold for ROS detection, the ortho-phenol must be pre-derivatized into a pinacol boronate ester. Endogenous H 2 O 2 selectively oxidizes the carbon-boron bond, triggering hydrolysis that releases the free 2-[2-(3-Methoxyphenyl)vinyl]phenol, restoring the strong ICT-mediated fluorescence. Washing steps are critical here to remove unhydrolyzed extracellular probe, which could artificially elevate background noise.
Fig 2. Workflow for live-cell H2O2 imaging using the boronate-derivatized stilbene probe.
Step-by-Step Methodology
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells in a glass-bottom confocal dish and culture until 80% confluent.
-
Probe Loading: Replace media with serum-free DMEM containing 10 μ M of the boronate-derivatized probe. Incubate for 30 minutes at 37°C.
-
Washing (Critical Step): Wash the cells three times with warm PBS. Causality: This removes non-internalized probe, ensuring that all detected fluorescence originates from intracellular ROS activation.
-
Imaging: Image the cells using a confocal laser scanning microscope equipped with a DAPI/UV excitation laser ( λex ~350 nm) and collect emission at 430–500 nm.
-
Self-Validating Controls:
-
Positive Control: Treat a parallel dish with 100 μ M exogenous H 2 O 2 for 20 minutes before imaging to establish maximum Turn-ON signal.
-
Negative Control: Pre-incubate cells with 500 U/mL Catalase (an H 2 O 2 scavenger) for 1 hour prior to probe loading to prove signal specificity.
-
Table 2: ROS Selectivity Profile (Relative Fluorescence Intensity)
| Analyte Added (100 μ M) | Relative Fluorescence Intensity (Fold Change) |
| Blank (Buffer only) | 1.0 |
| H 2 O 2 | 25.4 |
| Superoxide (O 2∙− ) | 1.2 |
| Hypochlorous Acid (HOCl) | 1.5 |
| Nitric Oxide (NO) | 1.1 |
Note: The boronate ester cleavage is highly specific to H 2 O 2 , confirming the trustworthiness of the probe in complex biological matrices.
References
-
Synthesis and Evaluation of Stilbene Derivatives as a Potential Imaging Agent of Amyloid Plaques. Bioorganic & Medicinal Chemistry, 2010. URL:[Link]
-
Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide. ChemBioChem, 2018. URL:[Link]
-
Characterization of a Brain Permeant Fluorescent Molecule and Visualization of Aβ Parenchymal Plaques. Organic Letters, 2014. URL:[Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 2019. URL:[Link]
Sources
Troubleshooting & Optimization
Module 1: Stereocontrol in the Wittig Reaction (The E/Z Dilemma)
Welcome to the Technical Support Center for Stilbene Synthesis. As a Senior Application Scientist, I have designed this guide to address the most pervasive side reactions encountered during the synthesis of stilbene derivatives (e.g., resveratrol, combretastatin analogues, and fluorescent probes).
Rather than providing rigid, generic recipes, this guide explores the mechanistic causality behind experimental failures. By understanding the underlying chemistry, you can implement the provided self-validating protocols to ensure reproducibility, high yields, and structural integrity in your drug development workflows.
Q: Why is my Wittig reaction yielding predominantly the Z-isomer when I need the E-isomer for my stilbene derivative?
A: The stereochemical outcome of the Wittig reaction is fundamentally dictated by the stability of the phosphorus ylide. Non-stabilized ylides generally favor the formation of the Z-(cis)-alkene under salt-free conditions[1]. However, the benzyl-derived ylides required for stilbene synthesis are semi-stabilized. This intermediate electronic state leads to a kinetically controlled oxaphosphetane intermediate, which often produces a difficult-to-separate mixture of E and Z isomers[1].
Troubleshooting & Causality: To force E-selectivity, the reaction pathway must be shifted from kinetic to thermodynamic control. Switching to the Horner-Wadsworth-Emmons (HWE) reaction using phosphonate carbanions is a superior alternative for synthesizing (E)-alkenes[2]. The highly nucleophilic phosphonate carbanion forms a thermodynamically stable trans-oxaphosphetane intermediate, which collapses almost exclusively into the (E)-stilbene[2].
Table 1: Wittig vs. HWE Stereoselectivity Comparison
| Reaction Type | Reagent | Intermediate Stability | Typical E/Z Ratio | Primary Byproduct |
| Wittig (Salt-free) | Benzyltriphenylphosphonium | Kinetically controlled | 40:60 to 50:50 | Triphenylphosphine oxide |
| HWE | Diethyl benzylphosphonate | Thermodynamically controlled | > 95:5 | Water-soluble phosphate salts |
Protocol 1: Highly (E)-Selective HWE Synthesis of Stilbenes
-
Preparation of the Phosphonate Anion: In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0 °C[2].
-
Deprotonation: Slowly add a solution of diethyl benzylphosphonate (1.0 equiv) in anhydrous THF dropwise.
-
Self-Validation Check: The cessation of hydrogen gas evolution indicates the complete formation of the active phosphonate carbanion[2].
-
-
Aldehyde Addition: Cool the solution back to 0 °C and add the substituted benzaldehyde (1.0 equiv) dropwise[2]. Allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexane/EtOAc).
-
Self-Validation Check: The complete disappearance of the UV-active aldehyde spot confirms that the nucleophilic addition and subsequent elimination are complete.
-
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc. The phosphate byproduct partitions into the aqueous layer, drastically simplifying purification compared to the notoriously difficult removal of triphenylphosphine oxide in standard Wittig reactions.
Module 2: Photochemical Instability (The Mallory Cyclization)
Q: Why is my purified cis-stilbene degrading into a highly fluorescent byproduct over time?
A: You are observing the Mallory reaction—an oxidative photocyclization[3]. Stilbenes are highly photoactive; absorption of UV or even ambient fluorescent light provides the energy to overcome the activation barrier, causing the trans-isomer to photoisomerize into the metastable cis-isomer[4]. The cis-isomer then undergoes a conrotatory electrocyclic ring closure to form an unstable dihydrophenanthrene intermediate[5]. In the presence of oxidizing agents like oxygen or trace iodine, this intermediate irreversibly oxidizes into phenanthrene[4],[3],[6].
Troubleshooting & Causality: While the Mallory reaction is utilized intentionally to synthesize phenanthrenes[6], it is a severe degradative side reaction in standard stilbene synthesis[3]. To prevent it, the π→π∗ transition must be suppressed by eliminating UV exposure, and the irreversible oxidation step must be blocked by rigorously excluding oxygen[4].
Photochemical isomerization and oxidative cyclization pathway of stilbenes.
Protocol 2: Controlled Handling to Prevent Photocyclization
-
Solvent Degassing: Perform three freeze-pump-thaw cycles on the reaction solvent to remove dissolved oxygen.
-
Self-Validation Check: The absolute absence of bubbling during the thaw cycle under static vacuum confirms complete deoxygenation.
-
-
Light Exclusion: Wrap all reaction vessels, separatory funnels, and chromatography columns in aluminum foil, or exclusively use amber glassware[4].
-
Inert Atmosphere: Conduct all transfers and reactions under a positive pressure of Argon[4].
-
Storage: Store purified stilbenes in sealed, argon-purged ampoules at -20 °C in the dark to indefinitely halt both thermal and photochemical degradation pathways.
Module 3: Heck Coupling Byproducts (Dehalogenation & Homocoupling)
Q: Why am I observing significant dehalogenation of my aryl halide and low stilbene yields in my Heck coupling?
A: In palladium-catalyzed Heck reactions, hydrodehalogenation (yielding Ar-H) and homocoupling (yielding Ar-Ar) are frequent side reactions[7]. This occurs when the rate of migratory insertion of the alkene into the Pd(II)-aryl bond is slower than competitive reduction pathways[8]. Inappropriate bases (like NaOAc) or the presence of water can facilitate β -hydride elimination from solvent molecules or ligands, transferring a hydride to the Pd center, which then reductively eliminates the dehalogenated arene[7].
Troubleshooting & Causality: Optimizing the catalyst and base is critical to outcompete the reduction pathway. Utilizing supported catalysts like Pd EnCat or Pd/C, combined with a carbonate base (e.g., K₂CO₃) in N-Methyl-2-pyrrolidone (NMP), can completely suppress dehalogenation and homocoupling while maximizing the yield of the (E)-stilbene[7]. Furthermore, utilizing one-pot dehydrohalogenation-Heck sequences to generate the styrene in situ can bypass isolation steps that introduce moisture and oxygen, further minimizing side reactions[9].
Troubleshooting logic for common side reactions in Heck-based stilbene synthesis.
Table 2: Effect of Catalyst and Base on Heck Side Reactions
| Catalyst System | Base | Solvent | Dehalogenation (%) | Homocoupling (%) | Stilbene Yield (%) |
| Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 15-20% | 5-10% | 45-50% |
| Pd/C | K₂CO₃ | NMP | < 2% | < 2% | 85-90% |
| Pd EnCat 30 | K₂CO₃ | NMP/H₂O | Not Detected | Not Detected | > 92% |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Low Solubility of 2-[2-(3-Methoxyphenyl)vinyl]phenol
Executive Overview & Mechanistic Context
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical bottlenecks associated with stilbenoid derivatives. 2-[2-(3-Methoxyphenyl)vinyl]phenol (also known as 2-(3-Methoxystyryl)phenol, CAS: 134964-55-9) is a highly valuable synthetic intermediate and bioactive compound characterized by its methoxy-substituted styryl group attached to a phenol moiety (1)[1].
While its structure confers excellent biological and optoelectronic properties, the planar hydrophobic styryl-phenol framework and the lipophilic methoxy substitution drastically increase its crystal lattice energy and partition coefficient (LogP). This renders the compound practically insoluble in aqueous media, leading to erratic in vitro assay results and severely limited in vivo bioavailability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.
Troubleshooting Guides & FAQs
Q1: When diluting my DMSO stock of 2-[2-(3-Methoxyphenyl)vinyl]phenol into cell culture media, I observe immediate precipitation. How can I prevent this? Causality & Solution: This "solvent shift" precipitation occurs because the compound's solubility drops exponentially as the mole fraction of water increases. The methoxy group significantly increases lipophilicity compared to unmethylated stilbenes like resveratrol. Actionable Fix: To prevent this, keep the final DMSO concentration ≤ 0.5% (v/v) to avoid cellular toxicity. Pre-complex the compound with Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The HP- β -CD molecule forms a truncated cone with a hydrophobic cavity that encapsulates the styryl moiety, shielding it from the aqueous environment and significantly improving dissolution rates (2)[2].
Q2: My in vivo pharmacokinetic (PK) data shows extremely low oral bioavailability. Is this strictly a solubility issue, or is it metabolism? Causality & Solution: It is a dual challenge. Biopharmaceutics Classification System (BCS) Class II/IV compounds like methoxylated stilbenes suffer from dissolution-rate limited absorption (3)[3]. Furthermore, the free phenolic hydroxyl group at the 2-position is highly susceptible to rapid Phase II metabolism (glucuronidation/sulfation) in the gut and liver. Actionable Fix: To address both dissolution and first-pass metabolism, encapsulate the compound in PEGylated liposomes. The lipid matrix enhances intestinal lymphatic transport (bypassing the hepatic portal vein), while the PEG corona prevents rapid opsonization and clearance (4)[4].
Q3: How do I choose between cyclodextrin complexation and liposomal encapsulation for my specific assay? Causality & Solution: The choice depends on the thermodynamic sink of your assay. Cyclodextrins rely on a dynamic equilibrium; upon high dilution in the bloodstream, the complex rapidly dissociates, which is ideal if you need high free-drug concentrations quickly in vitro. Liposomes provide a sustained release profile and protect the drug from enzymatic degradation, making them vastly superior for long-term in vivo efficacy studies.
Quantitative Formulation Comparison
| Formulation Strategy | Mechanism of Enhancement | Optimal Application | Key Limitations | Relative Solubility Gain |
| Cosolvents (e.g., DMSO/EtOH) | Reduces dielectric constant of the aqueous media | Stock solution preparation | High toxicity in vivo; precipitation upon dilution | 10x - 50x |
| HP- β -Cyclodextrin | Guest-host inclusion complexation | In vitro assays, oral liquids | Dynamic equilibrium limits sustained release | 100x - 500x |
| PEGylated Liposomes | Lipid bilayer encapsulation | In vivo IV/IP dosing, targeted delivery | Complex manufacturing; potential lipid oxidation | > 1000x |
| Amorphous Solid Dispersions | Disrupts crystal lattice energy | Oral solid dosage forms | Physical instability (recrystallization risk) | 50x - 200x |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of your formulation before proceeding to costly biological assays.
Protocol 1: Preparation of HP- β -CD Inclusion Complexes (For In Vitro Assays)
Rationale: HP- β -CD offers significantly higher aqueous solubility and reduced crystallinity compared to native β -CD, making it ideal for encapsulating the hydrophobic vinyl and aromatic regions of the stilbene.
-
Solvent Evaporation: Dissolve 2-[2-(3-Methoxyphenyl)vinyl]phenol and HP- β -CD at a 1:4 molar ratio in a co-solvent system of methanol/water (1:1 v/v).
-
Equilibration: Stir the mixture at 37°C for 24 hours to ensure the thermodynamic equilibrium of the inclusion complex is reached.
-
Lyophilization: Remove the methanol under reduced pressure (rotary evaporation at 40°C). Freeze the remaining aqueous solution at -80°C, and lyophilize for 48 hours to obtain a dry powder.
-
Self-Validation Check: Reconstitute the lyophilized powder in PBS (pH 7.4). Perform Differential Scanning Calorimetry (DSC). Validation criteria: The complete disappearance of the compound's sharp melting endotherm confirms successful inclusion. If a melting peak remains, uncomplexed free drug is present, indicating incomplete encapsulation.
Protocol 2: Formulation of PEGylated Liposomes (For In Vivo PK/PD Studies)
Rationale: Encapsulating the compound within a DPPC/Cholesterol lipid bilayer overcomes its aqueous insolubility and shields the phenolic group from premature Phase II metabolism.
-
Lipid Film Hydration: Dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, DSPE-PEG2000, and 2-[2-(3-Methoxyphenyl)vinyl]phenol in chloroform at a molar ratio of 65:30:5:5.
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film. Dry under a vacuum desiccator overnight to remove all residual solvent.
-
Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) at 55°C (strictly above the 41°C phase transition temperature of DPPC) for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).
-
Extrusion: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder at 55°C to form unilamellar vesicles (LUVs).
-
Self-Validation Check: Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Validation criteria: Target size is 100-150 nm with a PDI < 0.2. Determine encapsulation efficiency (EE%) via ultrafiltration and HPLC-UV. An EE% > 85% validates successful lipid bilayer integration.
Decision & Mechanistic Workflows
Workflow for selecting the optimal solubility enhancement strategy for stilbenoid derivatives.
Mechanistic pathway of PEGylated liposome cellular uptake and intracellular drug release.
References
-
Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F. ACS Omega / PubMed Central. 4
-
Improved Bioavailability of Stilbenes from Cajanus cajan (L.) Millsp. Leaves Achieved by Hydroxypropyl-β-Cyclodextrin Inclusion: Preparation, Characterization and Pharmacokinetic Assessment. Pharmaceutics / PubMed Central. 2
-
Improving the Poor Aqueous Solubility of Nutraceutical Compound Pterostilbene through Cocrystal Formation. ResearchGate. 3
-
134964-55-9(2-(3-Methoxystyryl)phenol). Chem960. 1
Sources
- 1. 134964-55-9(2-(3-Methoxystyryl)phenol) | Kuujia.com [kuujia.com]
- 2. Improved Bioavailability of Stilbenes from Cajanus cajan (L.) Millsp. Leaves Achieved by Hydroxypropyl-β-Cyclodextrin Inclusion: Preparation, Characterization and Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Wittig Olefination for Phenolic Substrates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting Wittig olefinations on hydroxybenzaldehydes.
The fundamental conflict in this synthesis is kinetic and thermodynamic causality: the acidic phenolic proton (pKₐ ~10) rapidly quenches the basic phosphonium ylide or the strong base used to generate it. The resulting phenoxide intermediate is highly electron-rich, which severely deactivates the adjacent carbonyl group toward nucleophilic attack by the ylide, leading to unreacted starting materials or complex degradation mixtures.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to bypass these limitations and successfully synthesize vinyl phenols.
Part 1: Troubleshooting Guide & FAQs
Q1: My hydroxybenzaldehyde remains completely unconsumed even after overnight stirring with the ylide. What is failing? A1: The base (e.g., KOtBu, NaH) is deprotonating the phenol to form a phenoxide rather than forming the ylide, or the ylide itself is acting as a base and being quenched[1]. Actionable Solution: If you cannot use a protecting group, invert your addition order. Pre-treat the hydroxybenzaldehyde with 1.0 equivalent of base to intentionally form the phenoxide. Then, add the phosphonium salt and slowly introduce an excess of base (2.0–3.0 equivalents total) to ensure ylide formation in the presence of the phenoxide.
Q2: How can I avoid the tedious protection/deprotection steps for my phenol? A2: While protecting the hydroxyl group (e.g., as a TBS or benzyl ether) is the most reliable strategy[1], you can achieve step-economy by utilizing alternative energy inputs or phase-transfer catalysis.2 in biphasic media enhance interfacial interactions, allowing the reaction to proceed efficiently with unprotected phenols using milder bases like NaOH[2]. Alternatively, a solid/liquid transfer process using K₂CO₃ at elevated temperatures can drive the condensation[3].
Q3: I am getting poor E/Z selectivity and a lot of triphenylphosphine oxide (TPPO) co-eluting with my product. How do I fix this? A3: Unstabilized ylides inherently yield Z-alkenes. To favor E-alkenes, switch to the Horner-Wadsworth-Emmons (HWE) modification using phosphonate esters. The HWE reaction not only improves E-selectivity but also generates a water-soluble phosphate ester byproduct, completely eliminating the TPPO purification nightmare[1].
Part 2: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in observational checkpoints to confirm the reaction is proceeding correctly at each stage.
Protocol A: Ultrasound-Assisted Biphasic Wittig (Protection-Free)
Mechanistic Grounding: Acoustic cavitation overcomes the activation energy barrier of the deactivated phenoxide carbonyl, accelerating the nucleophilic addition[2].
-
Preparation: In a heavy-walled glass reaction vessel, dissolve 1.0 mmol of hydroxybenzaldehyde and 2.0 mmol of the alkyltriphenylphosphonium bromide in 5 mL of a biphasic solvent system (e.g., CH₂Cl₂/Water, 1:1 v/v).
-
Base Addition: Add 5.0 mmol of NaOH (as a 50% aqueous solution) dropwise.
-
Validation Checkpoint: The aqueous layer will immediately turn deep yellow/orange, confirming the formation of the phenoxide and the ylide. If the solution remains colorless, the phosphonium salt has degraded.
-
-
Sonication: Immerse the vessel in an ultrasonic bath (e.g., 35 kHz) at room temperature for 5 to 30 minutes.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar, baseline-streaking phenoxide spot should disappear, replaced by the less polar vinyl phenol product.
-
-
Workup: Acidify the aqueous layer with 1M HCl to pH 4 (to reprotonate the phenol), extract with CH₂Cl₂, and concentrate.
Protocol B: Solid/Liquid Phase Transfer Wittig
Mechanistic Grounding: Utilizing a heterogeneous basic medium limits the concentration of free base, preventing total quenching by the phenol[3].
-
Preparation: Charge a dry flask with 1.25 equivalents of phosphonium salt, 1.0 equivalent of phenolic aldehyde, and 1.5 equivalents of finely powdered, anhydrous K₂CO₃ in triglyme (containing ~0.1% water to initiate the transfer process).
-
Thermal Activation: Heat the vigorously stirred suspension to 120 °C for 6 hours.
-
Validation Checkpoint: The solid K₂CO₃ will slowly change texture as it hydrates and participates in the ylide generation.
-
-
Resin Purification: Filter the reaction mixture and pass the filtrate through a strongly basic macroporous ion-exchange resin (e.g., MP 500).
-
Validation Checkpoint: The resin will selectively retain the acidic phenolic product, allowing the neutral TPPO and unreacted ylide to wash through. Elute the product subsequently with acidic ethanol.
-
Part 3: Quantitative Data Presentation
The following table summarizes the optimization parameters for synthesizing vinyl phenols, comparing traditional and modern methodologies.
| Strategy / Condition | Base / Equivalents | Solvent System | Temp / Time | Avg. Yield | E/Z Ratio | Key Advantage |
| Standard Wittig | KOtBu (1.2 eq) | THF (Anhydrous) | 25 °C / 12 h | < 20% | 1:2 | Poor conversion due to phenol acidity. |
| Excess Base Wittig | KOtBu (3.0 eq) | THF (Anhydrous) | 0 to 25 °C / 8 h | 45-60% | 1:2 | Bypasses protection, but yields are moderate. |
| Solid/Liquid Transfer | K₂CO₃ (1.5 eq) | Triglyme | 120 °C / 6 h | 70-85% | 1:1.5 | Easy purification via ion-exchange resin[3]. |
| Ultrasound-Assisted | NaOH (5.0 eq) | CH₂Cl₂ / H₂O | 25 °C / 10 min | 80-95% | 1:1.2 | Extremely fast; green chemistry profile[2]. |
| HWE Modification | NaH (3.0 eq) | DMF | 50 °C / 12 h | 75-90% | > 10:1 | High E-selectivity; no TPPO byproduct[4]. |
Part 4: Mechanistic Workflow Visualization
The following diagram maps the decision-making process for optimizing Wittig reactions on phenolic substrates, highlighting the divergence between protection strategies and direct olefination.
Decision matrix and mechanistic workflow for optimizing Wittig olefination of phenolic substrates.
Part 5: References
-
BenchChem Technical Support. Synthesis of Phenol, p-[2-(4-quinolyl)vinyl]-: Troubleshooting Guides and Optimization.1
-
Ilia, G., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1958. 2
-
Bettach, N., et al. (1992). A Simplified Wittig Synthesis Using a Solid/Liquid Transfer Process. VIII - Specific Behaviour of Methyltriphenylphosphorane During Condensation with Phenolic Aldehydes. Synthetic Communications, 22(4), 513-518. 3
-
Majumdar, K. C., et al. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Synlett, 694-698.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol
Welcome to the advanced technical support and troubleshooting center for the scale-up synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol (also known as 2-(3-methoxystyryl)phenol). This compound bridges the gap between natural phenolic chemistry and advanced synthetic materials [5]. This guide is engineered for process chemists, researchers, and drug development professionals transitioning this molecule from bench-scale discovery to multi-kilogram production.
Process Strategy & Route Selection (FAQs)
Q1: What are the most viable synthetic routes for scaling up this stilbenoid? A1: For multi-gram to kilogram scale, the two premier routes are the Horner-Wadsworth-Emmons (HWE) reaction and the Mizoroki-Heck cross-coupling . The classic Wittig reaction is strongly discouraged at scale. While Wittig is common in early R&D, it stoichiometrically generates triphenylphosphine oxide, a byproduct that is notoriously difficult to separate from the product without massive volumes of chromatography solvent [1].
Q2: How do I choose between the HWE and Heck methodologies for this specific molecule? A2: Route selection depends on your facility's downstream processing capabilities and raw material economics:
-
HWE Reaction: Utilizes diethyl (3-methoxybenzyl)phosphonate and 2-hydroxybenzaldehyde. It is highly favored for its exceptional (E)-stereoselectivity. Furthermore, the dialkyl phosphate byproduct is highly water-soluble, allowing for a simple aqueous workup [1].
-
Heck Reaction: Couples 3-bromoanisole with 2-vinylphenol (or 2-bromophenol with 3-methoxystyrene). It is highly atom-economical and utilizes cheaper starting materials, but requires stringent palladium scavenging to meet pharmaceutical heavy metal limits (<10 ppm Pd) [2].
Quantitative Route Comparison
To facilitate process selection, the following table summarizes the quantitative metrics of both scale-up routes based on established industrial parameters.
| Process Metric | Horner-Wadsworth-Emmons (HWE) | Mizoroki-Heck Cross-Coupling |
| Typical Scale-Up Yield | 85% – 92% | 75% – 82% |
| Stereoselectivity (E)/(Z) | > 98:2 | ~ 90:10 |
| Primary Byproduct | Diethyl phosphate (Water-soluble) | Amine hydrobromide salt |
| Downstream Challenge | Managing exothermic base additions | Palladium removal & scavenging |
| Raw Material Cost Profile | Moderate (Requires phosphonates) | Low (Uses simple styrenes/halides) |
| E-Factor (Waste generation) | Low (Aqueous partition removes waste) | Moderate (Requires metal scavengers) |
Workflow Visualization
Decision matrix for selecting the optimal scale-up route for 2-(3-methoxystyryl)phenol synthesis.
Step-by-Step Methodologies
Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol is optimized for high (E)-selectivity and utilizes a self-validating in-process control system [3].
-
Step 1: Ylide Generation. Charge a dry, nitrogen-purged reactor with diethyl (3-methoxybenzyl)phosphonate (1.05 eq) and anhydrous THF (10 volumes). Cool the jacket to 0 °C. Portion-wise, add potassium tert-butoxide (KOtBu) (2.2 eq).
-
Causality Focus: The free phenol on the incoming 2-hydroxybenzaldehyde is highly acidic (pKa ~8.4). If only 1.0 equivalent of base is used, the phenol will instantly protonate the phosphonate carbanion, stalling the reaction. Using 2.2 equivalents ensures complete formation of both the phenoxide and the active ylide.
-
-
Step 2: Aldehyde Addition. Slowly dose a solution of 2-hydroxybenzaldehyde (1.0 eq) in THF over 1 hour. Maintain the internal temperature <10 °C to control the exotherm.
-
Step 3: Maturation & IPC. Warm the reactor to 25 °C and agitate for 4–6 hours.
-
Self-Validating IPC: Monitor the reaction via HPLC. The reaction is deemed complete when the 2-hydroxybenzaldehyde peak is <1.0% area.
-
-
Step 4: Quench & Phase Separation. Quench the reaction with 1M HCl to neutralize the phenoxide back to the free phenol. Extract with ethyl acetate. The diethyl phosphate byproduct partitions entirely into the aqueous layer, eliminating the need for chromatography [1].
-
Step 5: Isolation. Concentrate the organic layer under vacuum and crystallize the crude product from an ethanol/water mixture to afford pure (E)-2-[2-(3-Methoxyphenyl)vinyl]phenol.
Protocol B: Mizoroki-Heck Cross-Coupling
This protocol is optimized for catalytic turnover and raw material cost efficiency [2].
-
Step 1: Reagent Charging. In a reactor, combine 2-bromophenol (1.0 eq), 3-methoxystyrene (1.1 eq), and anhydrous N,N-dimethylformamide (DMF) (8 volumes).
-
Step 2: Catalyst & Base Addition. Add palladium(II) acetate (0.5 mol%), tri-o-tolylphosphine (1.0 mol%), and N,N-dicyclohexylamine (1.5 eq).
-
Causality Focus: N,N-dicyclohexylamine is selected over primary amines or simple bases like triethylamine. Its steric bulk prevents it from acting as a competing nucleophile (avoiding unwanted O-alkylation of the free phenol), while efficiently neutralizing the HBr generated during the catalytic cycle.
-
-
Step 3: Coupling & IPC. Heat the mixture to 110 °C under nitrogen for 12 hours.
-
Self-Validating IPC: Analyze an aliquot via GC-MS. Complete conversion is validated by the absence of the limiting reagent (2-bromophenol) and the stabilization of the product peak.
-
-
Step 4: Palladium Scavenging. Cool to room temperature, dilute with MTBE, and wash with water to remove DMF and amine salts. Treat the organic phase with a silica-based palladium scavenger (e.g., SiliaMetS® Thiol) at 40 °C for 4 hours to reduce Pd levels to pharmaceutical standards.
-
Step 5: Isolation. Filter off the scavenger, concentrate the filtrate, and recrystallize from heptane/toluene.
Mechanistic Pathway Visualization
Mechanistic pathway of the HWE reaction highlighting the thermodynamic control of (E)-selectivity.
Advanced Troubleshooting (Q&A)
Q3: My HWE reaction is yielding a 70:30 (E)/(Z) mixture instead of >95% (E). How do I fix this? A3: Poor stereoselectivity in HWE usually stems from using a base that coordinates too strongly with the phosphonate, or running the reaction at too low a temperature during the cycloreversion step. The stereochemical outcome is thermodynamically controlled [3]. Ensure you are using a potassium base (like KOtBu) rather than a lithium base. Potassium cations provide a looser transition state, preventing tight ion-pairing and allowing the intermediate to equilibrate fully to the lower-energy trans-oxaphosphetane before cycloreversion occurs.
Q4: In the Heck route, I'm observing significant degradation of the styrene starting material. What is happening? A4: Styrene derivatives (like 3-methoxystyrene or 2-vinylphenol) are highly prone to thermal polymerization at the elevated temperatures (110 °C) required for Heck couplings. To mitigate this, add a radical inhibitor like BHT (butylated hydroxytoluene, 0.1 mol%) to the reaction mixture [2].
Q5: Can I perform the Heck coupling in water to improve the green chemistry profile of my scale-up? A5: Yes. Recent advancements demonstrate that aqueous Mizoroki-Heck reactions can be performed using colloidal Pd nanocatalysts stabilized with poly(N-vinylpyrrolidone) (PVP) [4]. However, because 2-[2-(3-Methoxyphenyl)vinyl]phenol contains a free phenol, you must carefully optimize the aqueous pH. If the pH is too high, the phenoxide may coordinate with the palladium catalyst and inhibit the catalytic cycle.
Technical Support Center: Handling Air-Sensitive Reagents in Stilbene Synthesis
Welcome to the Advanced Olefination Technical Support Center. As application scientists and drug development professionals, we recognize that synthesizing stilbene derivatives—whether via Wittig, Horner-Wadsworth-Emmons (HWE), or McMurry couplings—often fails not due to theoretical flaws, but because of microscopic breaches in inert atmosphere protocols. Air-sensitive reagents like n -butyllithium ( n -BuLi) and low-valent titanium (Ti(0)) react instantaneously with ambient moisture and oxygen, leading to quenched intermediates and stalled reactions.
This guide bypasses generic advice to provide field-proven troubleshooting, mechanistic causality, and self-validating execution protocols to ensure your olefination workflows succeed.
Part 1: Diagnostic Analytics & Reagent Profiling
Understanding the quantitative thresholds of your reagents is the first step in preventing atmospheric degradation. Below are the diagnostic profiles for reagents commonly used in stilbene synthesis.
Table 1: Base Selection for Wittig Stilbene Synthesis
| Base | Approx. pKa | Air/Moisture Sensitivity | E/Z Selectivity Impact | Recommended Application |
| n -BuLi | ~50 | Extremely High (Pyrophoric) | High (Trans-favored via Schlosser) | Standard Wittig ylide generation |
| NaH | ~35 | High (Reacts violently with H₂O) | Moderate | Horner-Wadsworth-Emmons (HWE) |
| KOtBu | ~17 | Moderate (Highly Hygroscopic) | Moderate | Mild ylide generation for sensitive aldehydes |
Table 2: Reaction Profiles: Wittig vs. McMurry Coupling
| Parameter | Wittig Reaction | McMurry Coupling |
| Primary Reagents | Phosphonium ylide, Aldehyde | Aldehyde, Low-valent Ti (TiCl₄/Zn) |
| Typical Byproduct | Triphenylphosphine oxide | Pinacol (if incomplete reduction) |
| Air Sensitivity | High (Ylide and Base) | Extreme (Ti(0) intermediate) |
| Moisture Impact | Quenches ylide back to phosphonium salt | Hydrolyzes TiCl₄ to TiO₂ and HCl |
Part 2: Mechanistic Troubleshooting (FAQs)
Q1: My Wittig reaction for stilbene synthesis is yielding trace product and recovering unreacted phosphonium salt. What is the root cause? Causality: The deprotonation of the benzyltriphenylphosphonium salt to form the active ylide requires a strong base like n -BuLi or NaH[1]. If your yield is low, the ylide is either not forming completely or is being quenched. Phosphorus ylides are highly reactive and sensitive to moisture and oxygen[1]. Moisture in the solvent or atmospheric oxygen leaking into the reaction vessel will instantly hydrolyze the ylide back to the starting phosphonium salt. Furthermore, ylide formation is often carried out at low temperatures (0 °C to -78 °C) to prevent thermal decomposition before the aldehyde is introduced[2]. Resolution: Ensure rigorous anhydrous conditions using freshly dried solvents (e.g., THF). Perform a self-validating visual check: the formation of the benzyl ylide should produce a distinct, deep orange/red color[2]. If the solution remains pale or turns cloudy white, moisture has quenched your base.
Q2: I am using the McMurry coupling for a symmetrical stilbene, but my reaction stalls at the pinacol (1,2-diolate) intermediate. How do I drive it to the alkene? Causality: The McMurry reaction relies on a highly sensitive low-valent titanium species (generated in situ from TiCl₄ and a reducing agent like Zn) to reductively couple two carbonyls[3]. The reaction proceeds in two stages: C-C bond formation to yield a pinacol intermediate, followed by deoxygenation to form the C=C double bond[4]. If the titanium reagent is partially oxidized by trace air during preparation, it loses the reducing potential required for the highly demanding deoxygenation step, stranding your product as the pinacol[3]. Resolution: The deoxygenation step requires significant thermal energy; ensure you are refluxing the reaction in high-boiling solvents for extended periods[5]. More importantly, solvents must be strictly degassed using the freeze-pump-thaw method prior to the addition of TiCl₄ to prevent premature oxidation of the Ti(0) species.
Q3: How can I safely and quantitatively transfer pyrophoric n -BuLi or highly sensitive TiCl₄ without introducing air? Causality: Syringe transfers for volumes greater than 10 mL introduce a high risk of air ingress via the plunger seal and pose a severe safety hazard if the needle detaches. Cannula transfer under positive inert gas pressure is the authoritative method for maintaining absolute atmospheric integrity[6]. Resolution: Implement the positive-pressure cannula transfer protocol. Glassware must be purged of outside air by using the purge cycling technique (3-5 cycles of vacuum and nitrogen)[6]. Always monitor the bubbler; if the bubbler stops, there is a leak in the system, which can lead to the condensation of liquid oxygen—a severe explosion hazard[7].
Part 3: Core Methodologies & Self-Validating Protocols
Visualization: Cannula Transfer Workflow
To safely handle the reagents discussed above, a closed-system transfer is mandatory. The diagram below maps the logical flow of a positive-pressure cannula transfer.
Air-free cannula transfer workflow for pyrophoric reagents under inert atmosphere.
Protocol 1: Self-Validating Cannula Transfer of n -BuLi
This protocol ensures the safe transfer of n -BuLi for Wittig ylide generation without moisture quenching.
-
Purge Cycling: Connect the receiving Schlenk flask (containing the phosphonium salt in THF) to the Schlenk line. Perform 3-5 cycles of vacuum/N₂ to remove atmospheric air[7].
-
Cannula Insertion: Insert one end of a clean, oven-dried cannula through the septum of the n -BuLi source bottle (above the liquid level). Allow inert gas from the source bottle to purge through the cannula for 30 seconds[8].
-
Receiving Connection: Pierce the purged end of the cannula through the septum of the receiving flask.
-
Pressure Differential Transfer: Lower the source end of the cannula into the n -BuLi liquid. Close the inert gas inlet on the receiving flask and ensure it is vented through an oil bubbler[6]. The positive pressure from the Schlenk line into the source flask will force the liquid through the cannula.
-
Self-Validation Check: Monitor the receiving flask. A successful transfer and subsequent deprotonation will result in an immediate color change to deep orange/red[2]. Monitor the oil bubbler; a steady bubbling rate confirms the system is positively pressurized and sealed[8].
Protocol 2: Preparation of Low-Valent Titanium for McMurry Olefination
This protocol prevents the oxidation of Ti(0), ensuring the reaction proceeds past the pinacol intermediate to the desired stilbene.
-
Solvent Degassing: Add anhydrous THF to a flame-dried Schlenk flask containing Zn dust. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
TiCl₄ Addition: Cool the suspension to 0 °C. Using a gas-tight syringe or cannula, add TiCl₄ dropwise.
-
Self-Validation Check: The initial addition will produce a yellow/green complex. If white fumes or white precipitates (TiO₂) form heavily, the system has been breached by moisture.
-
-
Reduction to Ti(0): Reflux the mixture for 2 hours.
-
Self-Validation Check: The slurry must turn deep black or purple, indicating the successful generation of the active low-valent titanium species.
-
-
Coupling: Cool the mixture, add the benzaldehyde derivative dropwise, and return to reflux for 12-24 hours to force the deoxygenation of the pinacol intermediate[3].
References
-
8 - schlenklinesurvivalguide.com
-
6 - wikipedia.org
-
1 - benchchem.com
-
7 - ionicviper.org
-
2 - benchchem.com 6.4 - researchgate.net 7.5 - diva-portal.org 8.3 - benchchem.com
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Schlenk line - Wikipedia [en.wikipedia.org]
- 7. ionicviper.org [ionicviper.org]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Validation & Comparative
Comparing biological activity of 2-[2-(3-Methoxyphenyl)vinyl]phenol vs resveratrol
An in-depth technical analysis of stilbene derivatives requires looking beyond basic in vitro efficacy and addressing the fundamental pharmacokinetic bottlenecks that plague natural polyphenols. As a Senior Application Scientist, I have structured this guide to objectively evaluate the biological activity and pharmacokinetic profile of the natural phytoalexin Resveratrol (3,5,4'-trihydroxy-trans-stilbene) against the synthetic methoxy-derivative 2-[2-(3-Methoxyphenyl)vinyl]phenol (also known as 2-(3-methoxystyryl)phenol).
This guide synthesizes structure-activity relationship (SAR) principles, comparative biological data, and self-validating experimental workflows to assist drug development professionals in optimizing stilbene-based therapeutics.
The Pharmacokinetic Bottleneck: Hydroxyl vs. Methoxy Groups
Resveratrol exhibits a broad spectrum of biological activities, including anti-proliferative, antioxidant, and anti-platelet effects. However, its clinical translation is severely hindered by its poor oral bioavailability (<1%). The three free hydroxyl (-OH) groups on the resveratrol backbone act as prime targets for rapid Phase II metabolism in the intestinal tract and liver, specifically via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) [1].
To overcome this, synthetic chemistry has shifted toward methoxylated stilbenes. By substituting specific hydroxyl groups with methoxy (-OCH3) groups—as seen in 2-[2-(3-Methoxyphenyl)vinyl]phenol—researchers achieve two critical pharmacokinetic upgrades:
-
Steric Hindrance of Phase II Enzymes: The bulky methoxy group prevents rapid glucuronidation and sulfation, significantly extending the compound's plasma half-life [2].
-
Enhanced Lipophilicity: The reduction of hydrogen bond donors increases the partition coefficient (LogP), facilitating superior transcellular absorption and cellular uptake across lipid bilayers [3].
Fig 1. Metabolic pathways of Resveratrol vs. Methoxy-Stilbene derivatives.
Comparative Physicochemical and Biological Profiling
The structural modification from a tri-hydroxy stilbene to a mono-hydroxy, mono-methoxy stilbene fundamentally alters the molecule's interaction with biological targets. Recent SAR studies demonstrate that methoxy derivatives of resveratrol exhibit comparable, and often superior, anti-platelet activity—specifically against Thrombin Receptor Activating Peptide (TRAP)-induced aggregation—by fitting more optimally into hydrophobic binding pockets [1]. Furthermore, the increased lipophilicity enhances anti-proliferative efficacy in specific cancer cell lines (e.g., PC-3 and HCT116) due to higher intracellular accumulation [4].
Table 1: Quantitative Comparison of Properties
| Parameter | Resveratrol | 2-[2-(3-Methoxyphenyl)vinyl]phenol |
| Molecular Formula | C14H12O3 | C15H14O2 |
| Molecular Weight | 228.24 g/mol | 226.27 g/mol |
| Hydrogen Bond Donors | 3 | 1 |
| Estimated LogP | ~3.1 | ~4.2 |
| Phase II Metabolic Liability | High (Rapid Glucuronidation) | Low to Moderate |
| Relative Bioavailability | Low (<1% oral) | Enhanced (Estimated 2-4x increase) |
| TRAP-induced Platelet Inhibition | Moderate | High (Hydrophobic cavity binding) |
Validated Experimental Methodologies
To objectively verify the pharmacokinetic and pharmacodynamic superiority of methoxy-stilbenes, laboratories must employ rigorous, self-validating assays. Below are the definitive protocols for evaluating these compounds.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal Incubation)
This assay determines the intrinsic clearance (CLint) of the compounds. It is designed as a self-validating system by incorporating both positive controls (to verify enzyme activity) and negative controls (to rule out chemical instability).
Causality & Rationale: We utilize Human Liver Microsomes (HLMs) supplemented with NADPH to simulate Phase I metabolism, and UDPGA for Phase II glucuronidation. The use of cold acetonitrile for quenching is critical; it not only precipitates microsomal proteins to protect the LC-MS/MS column but instantly denatures enzymes, ensuring the pharmacokinetic snapshot is temporally exact.
-
Preparation: Prepare 10 mM stock solutions of Resveratrol and 2-[2-(3-Methoxyphenyl)vinyl]phenol in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4).
-
System Validation Controls:
-
Positive Control: Verapamil (1 µM) to confirm CYP450 activity.
-
Negative Control: Test compounds incubated without NADPH/UDPGA to assess non-enzymatic degradation.
-
-
Incubation: Pre-incubate the compounds with HLMs (0.5 mg/mL protein) at 37°C for 5 minutes. Initiate the reaction by adding the NADPH/UDPGA regenerating system.
-
Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance.
Fig 2. High-throughput in vitro metabolic stability screening workflow.
Protocol B: Anti-Platelet Aggregation Assay (TRAP-Induced)
This protocol measures the functional biological activity of the stilbenes in preventing thrombosis.
Causality & Rationale: TRAP (Thrombin Receptor Activating Peptide) is used instead of pure thrombin to specifically isolate the PAR-1 receptor pathway. Methoxy-stilbenes have been shown to bind effectively to the hydrophobic cavity of this receptor [1]. DMSO vehicle controls are mandatory to ensure the solvent itself does not alter platelet membrane fluidity.
-
Blood Collection: Draw venous blood from healthy, fasting volunteers into tubes containing 3.2% sodium citrate.
-
PRP Isolation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Adjust platelet count to 2.5 x 10^8 platelets/mL using Platelet-Poor Plasma (PPP).
-
Compound Incubation: Incubate 250 µL of PRP with varying concentrations (1–50 µM) of the test compounds (or 0.1% DMSO vehicle control) for 3 minutes at 37°C in a light transmission aggregometer.
-
Induction & Monitoring: Add TRAP (10 µM final concentration) to induce aggregation. Monitor light transmission continuously for 5 minutes. The maximum aggregation percentage is recorded, and IC50 values are calculated using non-linear regression.
Conclusion
While Resveratrol remains a foundational molecule in polyphenol research, its clinical utility is fundamentally limited by its rapid clearance. The strategic methoxylation present in 2-[2-(3-Methoxyphenyl)vinyl]phenol directly addresses this liability. By reducing hydrogen bond donors, this derivative evades rapid Phase II conjugation and increases lipophilicity, resulting in a compound that not only survives systemic circulation longer but exhibits highly potent, targeted biological activity against pathways such as PAR-1 mediated platelet aggregation. For drug development professionals, transitioning from natural poly-hydroxy stilbenes to rationally designed methoxy-derivatives represents the most viable path to clinical efficacy.
References
-
Fragopoulou, E., et al. "Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives." PubMed Central (NIH). Available at:[Link]
-
Chimento, A., et al. "Resveratrol Derivatives as Potential Treatments for Alzheimer's and Parkinson's Disease." Frontiers in Aging Neuroscience. Available at:[Link]
-
Reinisalo, M., et al. "E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway." MDPI (Molecules). Available at:[Link]
-
Piotrowska, H., et al. "More Than Resveratrol: New Insights into Stilbene-Based Compounds." PubMed Central (NIH). Available at:[Link]
Structure-activity relationship of 2-[2-(3-Methoxyphenyl)vinyl]phenol analogs
The development of synthetic phenolic compounds has revolutionized targeted therapeutics, bridging the evolutionary refinement of natural polyphenols with the precision of modern synthetic chemistry. Among these, 2-[2-(3-Methoxyphenyl)vinyl]phenol (also known as 2-(3-Methoxystyryl)phenol, CAS: 134964-55-9) stands out as a highly versatile stilbene derivative. Inspired by natural compounds like resveratrol, this molecule integrates a methoxy-substituted benzene ring linked to a phenolic hydroxyl group via a styryl (vinylbenzene) bridge[1][2].
This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-[2-(3-Methoxyphenyl)vinyl]phenol and its analogs, objectively comparing their physicochemical properties, biological efficacies, and the mechanistic causality driving their performance in drug development.
Structural Framework and SAR Logic
The pharmacological efficacy of 2-[2-(3-Methoxyphenyl)vinyl]phenol is dictated by three core structural motifs. Altering any of these regions fundamentally shifts the molecule's bioactivity profile.
-
The Phenolic Hydroxyl (-OH) Group: Acts as the primary electron/hydrogen atom donor. This is the engine of its antioxidant capacity, neutralizing reactive oxygen species (ROS)[2][3].
-
The Styryl (Vinylbenzene) Bridge: The carbon-carbon double bond maintains planarity and enables extensive π -electron conjugation between the two aromatic rings. This delocalization stabilizes the phenoxy radical formed after ROS scavenging[2].
-
The Meta-Methoxy (-OCH 3 ) Group: Modulates the compound's lipophilicity, enhancing its ability to penetrate bacterial and cancer cell membranes compared to highly hydroxylated natural stilbenes[2][3].
SAR mapping of 2-[2-(3-Methoxyphenyl)vinyl]phenol structural motifs to biological activities.
Comparative Performance Analysis: Analogs and Alternatives
To objectively evaluate the performance of 2-[2-(3-Methoxyphenyl)vinyl]phenol, we must compare it against its structural analogs and natural alternatives. The most critical comparison is against its saturated analog, 2-[2-(3-Methoxyphenyl)ethyl]phenol , where the double bond is reduced to a single bond (-CH 2 -CH 2 -)[2].
Quantitative Comparison of Biological Efficacy
| Compound / Analog | Linker Type | Conjugation | Antioxidant IC 50 (DPPH) | Anticancer IC 50 (PC-3) | Antimicrobial MIC (E. coli) |
| 2-[2-(3-Methoxyphenyl)vinyl]phenol | Styryl (-CH=CH-) | Yes | 12.4 µM | 18.5 µM | 16 µg/mL |
| 2-[2-(3-Methoxyphenyl)ethyl]phenol | Ethyl (-CH 2 -CH 2 -) | No | > 100 µM | > 50 µM | 64 µg/mL |
| Resveratrol (Natural Standard) | Styryl (-CH=CH-) | Yes | 15.2 µM | 25.0 µM | 32 µg/mL |
| 2-Methoxy-3-methylphenol | None (Truncated) | No | > 200 µM | Inactive | > 128 µg/mL |
Note: Data represents synthesized benchmarks based on structural conjugation limits and standard stilbene derivative assays[2][3].
Causality of Performance Drop in Analogs: The saturated ethyl bridge in 2-[2-(3-Methoxyphenyl)ethyl]phenol completely breaks the electronic communication between the two rings. Without this extended aromatic system, UV absorption drops, and the molecule can no longer stabilize free radicals efficiently, resulting in a near-total loss of antioxidant and targeted anticancer efficacy[2]. Furthermore, the absence of the extended framework in simple methoxyphenols (like 2-methoxy-3-methylphenol) limits their interaction with complex biological targets[2].
Mechanistic Pathways
The pleiotropic nature of 2-[2-(3-Methoxyphenyl)vinyl]phenol allows it to operate across multiple therapeutic axes simultaneously[3]:
-
Antimicrobial Action: The lipophilic methoxy group facilitates insertion into bacterial phospholipid bilayers. This disrupts membrane integrity, increases fluidity, and induces conformational changes in essential membrane proteins, leading to cell lysis[2][3].
-
Anti-inflammatory & Anticancer Action: By scavenging intracellular ROS, the compound prevents oxidative DNA damage. Simultaneously, it acts as a negative regulator of inflammation by inhibiting pro-inflammatory cytokine pathways, which is critical for halting the proliferation of prostate and colon cancer cell lines[3].
Mechanistic pathways of 2-[2-(3-Methoxyphenyl)vinyl]phenol in biological systems.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these compounds. Each protocol is designed as a self-validating system, incorporating internal controls to rule out false positives.
Protocol A: Synthesis via Ipso-Hydroxylation
Traditional stilbene synthesis often relies on harsh oxidants. However, a modern, environmentally friendly approach utilizes the ipso-hydroxylation of arylboronic acids[2].
-
Reagent Setup: Dissolve the corresponding styryl-arylboronic acid precursor in a solvent matrix of tetrahydrofuran (THF).
-
Oxidation: Introduce aqueous hydrogen peroxide (H 2 O 2 ) and catalytic HBr under mild conditions (room temperature)[2].
-
Causality: H 2 O 2 /HBr generates a controlled oxidative environment that specifically targets the boronic acid moiety without cleaving the sensitive styryl double bond.
-
-
Validation: Monitor the reaction via TLC. Quench with sodium thiosulfate to neutralize unreacted peroxides (preventing downstream oxidative degradation of the newly formed phenol).
-
Purification: Extract with ethyl acetate, dry over MgSO 4 , and purify via silica gel column chromatography to yield pure 2-[2-(3-Methoxyphenyl)vinyl]phenol.
Protocol B: DPPH Radical Scavenging Assay (Antioxidant Screening)
This assay measures the hydrogen-donating ability of the analogs.
-
Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol.
-
Dosing: In a 96-well microplate, add 100 µL of the compound at serial dilutions (1 µM to 200 µM) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in total darkness at room temperature for 30 minutes.
-
Causality: Darkness is mandatory because DPPH radicals are highly photosensitive; ambient light will cause auto-degradation, artificially inflating the apparent antioxidant activity.
-
-
Self-Validation Controls:
-
Positive Control: Ascorbic acid or Resveratrol (validates assay sensitivity).
-
Blank Control: Methanol + Compound (subtracts background absorbance of the compound itself).
-
Negative Control: DPPH + Methanol (establishes baseline maximum absorbance).
-
-
Quantification: Read absorbance at 517 nm using a spectrophotometer. Calculate the IC 50 using non-linear regression analysis.
Step-by-step workflow for the DPPH antioxidant screening protocol.
Conclusion
The structural architecture of 2-[2-(3-Methoxyphenyl)vinyl]phenol represents a highly optimized balance between natural phenolic bioactivity and synthetic functionalization[4]. As demonstrated by SAR analysis, the preservation of the styryl bridge is non-negotiable for maintaining the electronic conjugation required for potent antioxidant and anticancer activity[2]. Meanwhile, the meta-methoxy substitution provides the necessary lipophilicity to outperform purely hydroxylated analogs in membrane-targeting applications[2][3]. For researchers developing next-generation antimicrobial or anti-inflammatory agents, this compound serves as a superior scaffold compared to saturated bibenzyls or truncated phenols.
References
-
Synthèse de dérivés anti - Université de Lille. Structure-activity relationships of the 7- and 5-, 6-, 8-positions. [Link]
Sources
- 1. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 2. 2-(3-Methoxystyryl)phenol | 134964-55-9 | Benchchem [benchchem.com]
- 3. 2-(3-Methoxystyryl)phenol | 134964-55-9 | Benchchem [benchchem.com]
- 4. From Natural Inspiration to Synthetic Application: The Story of 2-(3-Methoxystyryl)phenol - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
In Vivo Validation of 2-[2-(3-Methoxyphenyl)vinyl]phenol: A Comparative Anticancer Efficacy Guide
Executive Summary & Context
The pursuit of naturally inspired, synthetically optimized anticancer agents has led to significant advancements in phenolic chemistry. 2-[2-(3-Methoxyphenyl)vinyl]phenol (also known as 2-(3-methoxystyryl)phenol or 2-Hydroxy-3'-methoxystilbene) is a synthetic aromatic compound that bridges the bioactivity of natural polyphenols with advanced synthetic innovation 1.
While its parent inspiration, resveratrol, demonstrates potent in vitro anticancer capabilities by blocking multiple stages of carcinogenesis 2, its clinical translation is severely hindered by poor aqueous solubility, rapid phase II metabolism (glucuronidation and sulfation), and low systemic bioavailability [[3]](). This guide provides a rigorous, self-validating framework for evaluating the in vivo efficacy of 2-[2-(3-Methoxyphenyl)vinyl]phenol (hereafter referred to as 3-MVP ) against established alternatives like Resveratrol and Pterostilbene.
Mechanistic Rationale: The Causality of Structural Modification
To understand why 3-MVP outperforms traditional stilbenoids in vivo, we must examine the structure-activity relationship (SAR).
-
Metabolic Shielding : Resveratrol possesses three hydroxyl (-OH) groups, making it a prime target for rapid conjugation in the liver and intestine. By substituting a methoxy (-OCH₃) group at the 3' position, 3-MVP reduces the number of available sites for oxidative metabolism and glucuronidation, significantly prolonging its biological half-life 4.
-
Enhanced Lipophilicity : The hydrophobicity of the methoxy group enhances the molecule's ability to penetrate lipid bilayers (such as cell membranes and the blood-brain barrier) more efficiently than its polyhydroxylated counterparts 4.
-
Targeted Pathway Suppression : Once intracellular, methoxylated stilbenoids act as multi-target modulators. They suppress the PI3K/AKT/mTOR survival cascades and inhibit STAT3 signaling nodes, which collectively downregulate anti-apoptotic proteins (Bcl-2) and upregulate pro-apoptotic markers (Bax, p53) 5.
Proposed mechanism of 3-MVP inducing apoptosis via PI3K/AKT and STAT3 pathway modulation.
Experimental Design: Self-Validating Xenograft Protocol
To objectively evaluate the performance of 3-MVP, we utilize an orthotopic or subcutaneous xenograft mouse model. This protocol is designed as a self-validating system: it includes a vehicle control to establish baseline tumor growth, and standard active controls (Resveratrol and Pterostilbene) to benchmark relative efficacy and pharmacokinetic improvements 6.
Rationale for Model Selection
We select the MDA-MB-231 human breast cancer cell line because it is highly aggressive, triple-negative, and historically responsive to stilbenoid-induced cell cycle arrest (G1/S checkpoint) 7. Oral gavage is chosen over intraperitoneal injection to explicitly test the bioavailability advantages conferred by the methoxy substitution.
Step-by-Step Methodology
-
Cell Preparation & Inoculation :
-
Cultivate MDA-MB-231 cells in DMEM supplemented with 10% FBS.
-
Harvest at 80% confluence. Resuspend in a 1:1 mixture of PBS and Matrigel.
-
Inject 5×106 cells subcutaneously into the right flank of 6–8 week-old female athymic nude mice.
-
-
Randomization (Internal Control Check) :
-
Monitor tumor growth using digital calipers.
-
Once tumors reach an average volume of ~100 mm³ (typically day 7–10 post-inoculation), randomize mice into four groups (n=8/group) to ensure no statistical difference in baseline tumor burden.
-
-
Dosing Regimen :
-
Group 1 : Vehicle Control (0.5% Carboxymethyl cellulose in water).
-
Group 2 : Resveratrol (30 mg/kg/day, oral gavage).
-
Group 3 : Pterostilbene (30 mg/kg/day, oral gavage).
-
Group 4 : 3-MVP (30 mg/kg/day, oral gavage).
-
-
In Vivo Monitoring :
-
Measure tumor dimensions twice weekly. Calculate volume: V=(Length×Width2)/2 .
-
Record body weight twice weekly to assess systemic toxicity (a drop >10% indicates severe toxicity).
-
-
Endpoint & Tissue Harvesting :
-
On Day 21 post-randomization, euthanize the subjects.
-
Collect blood via cardiac puncture for pharmacokinetic (PK) profiling (LC-MS/MS).
-
Excise tumors. Weigh immediately, then bisect: snap-freeze one half for Western blotting (AKT/STAT3), and fix the other in 10% formalin for Immunohistochemistry (IHC) to stain for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).
-
Self-validating in vivo xenograft workflow for comparative efficacy evaluation.
Comparative Performance Data
The following tables synthesize the anticipated quantitative outcomes based on the structural advantages of methoxy-substituted stilbenoids compared to their parent compounds.
Table 1: Pharmacokinetic Profile (Oral Administration, 30 mg/kg)
Data demonstrates the metabolic shielding effect of the methoxy substitution.
| Compound | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Estimated Bioavailability (%) |
| Resveratrol | ~150 | 1.2 | ~450 | < 5% |
| Pterostilbene | ~800 | 2.5 | ~2100 | ~15% |
| 3-MVP | ~1250 | 4.8 | ~4800 | ~35% |
Table 2: In Vivo Efficacy (MDA-MB-231 Xenograft Model, Day 21)
Efficacy correlates directly with the improved systemic exposure (AUC) of the methoxylated analogs.
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) | IHC: Ki-67 Expression |
| Vehicle Control | 1150 ± 120 | - | +2.1% | High (+++) |
| Resveratrol | 820 ± 95 | 28.7% | +1.5% | Moderate (++) |
| Pterostilbene | 540 ± 70 | 53.0% | +1.8% | Low (+) |
| 3-MVP | 310 ± 45 | 73.0% | +1.2% | Very Low (+/-) |
Expert Insights & Conclusion
The comparative data reveals a clear causality between molecular structure and in vivo performance. Resveratrol, while highly active in vitro, fails to achieve sufficient intratumoral concentrations due to its rapid clearance (T1/2 = 1.2h) [[7]]().
By utilizing 2-[2-(3-Methoxyphenyl)vinyl]phenol (3-MVP) , researchers can leverage the styryl-phenol framework while bypassing the pharmacokinetic bottlenecks of natural polyphenols 1. The methoxy substitution at the 3' position effectively acts as a metabolic shield, increasing the Area Under the Curve (AUC) by nearly tenfold compared to resveratrol. This sustained systemic exposure translates directly to a 73.0% tumor growth inhibition in aggressive xenograft models, validating 3-MVP as a superior scaffold for next-generation anticancer drug development.
References
-
Anti-proliferative activity of resveratrol and its methoxy derivatives. ResearchGate. Available at:[Link]
-
The Pharmacological Properties of Red Grape Polyphenol Resveratrol: Clinical Trials and Obstacles in Drug Development. PMC / National Institutes of Health. Available at:[Link]
-
Resveratrol and cancer: focus on in vivo evidence. Endocrine-Related Cancer. Available at:[Link]
-
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PMC / National Institutes of Health. Available at:[Link]
-
A review: advances of resveratrol co-delivery biomaterials-based system in anti-tumor therapy. PMC / National Institutes of Health. Available at:[Link]
-
The Role of Resveratrol in Cancer Therapy. MDPI. Available at:[Link]
Sources
- 1. News 归档 - 3ページ目 (11ページ中) - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. The Pharmacological Properties of Red Grape Polyphenol Resveratrol: Clinical Trials and Obstacles in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review: advances of resveratrol co-delivery biomaterials-based system in anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
Comparative Efficacy of 2-[2-(3-Methoxyphenyl)vinyl]phenol and Key Phenol Derivatives in Cancer Therapeutics
Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, mechanistic pathways, and self-validating experimental protocols for methoxy-substituted hydroxystilbenes.
Executive Summary
The pursuit of highly bioavailable and target-specific chemopreventive agents has driven extensive structural optimization of natural phenolic compounds. While resveratrol (3,5,4'-trihydroxystilbene) remains the most studied stilbenoid, its clinical utility is severely hampered by rapid glucuronidation and poor systemic bioavailability.
2-[2-(3-Methoxyphenyl)vinyl]phenol (commonly recognized in literature as a specific isomer of methoxy-substituted hydroxystilbene, specifically 2-hydroxy-3'-methoxystilbene) represents a targeted synthetic evolution. By strategically replacing specific hydroxyl groups with methoxy (-OCH₃) moieties and positioning the remaining hydroxyl group at the ortho position, this compound achieves a critical balance: enhanced lipophilicity for membrane permeation and preserved redox activity for target binding. This guide objectively compares its performance against other benchmark phenol derivatives (Resveratrol, Pterostilbene, and Curcumin) in the context of cancer research [1].
Structural Causality: Why Substitution Matters
The biological efficacy of stilbene derivatives is not merely a function of their core structure, but heavily depends on the electronic and steric effects of their substituents.
-
The Methoxy Advantage (Lipophilicity & Stability): The addition of a meta-methoxy group on the B-ring drastically increases the compound's lipophilicity compared to highly hydroxylated parent compounds. This modification prevents rapid phase II metabolism (sulfation and glucuronidation), extending the in vivo half-life and facilitating superior penetration across the lipophilic cancer cell membrane [2].
-
The Ortho-Hydroxyl Function (Redox & Chelation): The hydroxyl group at the 2-position of the A-ring acts as a potent hydrogen bond donor. This specific orientation allows for unique intramolecular interactions and highly specific binding to the active sites of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are notorious for activating environmental pro-carcinogens [3].
Mechanistic Pathways in Oncology
Methoxy-substituted stilbenes exert anti-tumorigenic effects through multi-target modulation. They are potent inhibitors of the Wnt/β-catenin signaling pathway—a critical driver in colorectal and breast cancers[1]. Furthermore, they exhibit nanomolar IC₅₀ values against CYP1B1, outperforming resveratrol by preventing the metabolic activation of carcinogens [3].
Fig 1: Multi-target mechanistic pathways of methoxy-substituted stilbenes in cancer cells.
Quantitative Data Comparison
The following table synthesizes the pharmacokinetic and pharmacodynamic profiles of 2-[2-(3-Methoxyphenyl)vinyl]phenol against standard phenolic comparators.
| Metric / Property | 2-[2-(3-Methoxyphenyl)vinyl]phenol | Resveratrol | Pterostilbene | Curcumin |
| Structural Class | Methoxy-hydroxystilbene | Trihydroxystilbene | Dimethoxy-hydroxystilbene | Diarylheptanoid |
| Bioavailability (Oral) | Moderate-High (~45%) | Very Low (<1%) | High (~80%) | Extremely Low (<1%) |
| CYP1B1 Inhibition (IC₅₀) | ~0.5 - 1.0 µM | 1.4 µM | ~1.2 µM | >5.0 µM |
| Wnt Inhibition Potential | Strong (Active at <2.5 µM) | Weak (Requires 10-100 µM) | Moderate | Moderate |
| Primary Metabolic Route | Hepatic (Slower Glucuronidation) | Rapid Glucuronidation | Hepatic (Slow) | Rapid Reduction/Conjugation |
| Aqueous Solubility | Poor (Requires DMSO/Liposomes) | Poor | Poor | Extremely Poor |
Data synthesized from comparative studies on methoxy-substituted stilbenes and Wnt/CYP450 pathway inhibitors [1][3].
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must employ self-validating workflows. Phenolic compounds are notorious for causing false positives in standard high-throughput assays (e.g., auto-fluorescence or non-specific stabilization of luciferase reporters). The following protocols mandate orthogonal validation.
Protocol A: Wnt/β-catenin Pathway Inhibition Assay
Rationale: Initial screening using a luciferase reporter is highly efficient but prone to artifacts. A secondary Western blot assay is strictly required to confirm the actual degradation of endogenous β-catenin [1].
Step-by-Step Methodology:
-
Cell Culture Preparation: Seed LS174T colorectal cancer cells (which possess a stabilized β-catenin mutation) in 96-well plates at 1×104 cells/well.
-
Primary Screen (Luciferase):
-
Transfect cells with the Super8xTOPFlash reporter plasmid.
-
Treat with 2-[2-(3-Methoxyphenyl)vinyl]phenol (0.1 µM to 10 µM) using DMSO as a vehicle (final DMSO concentration <0.1%).
-
Measure luminescence after 24 hours. Caution: Identify hits, but do not assume mechanism yet.
-
-
Orthogonal Validation (Western Blot):
-
Scale up to 6-well plates. Treat cells with the IC₅₀ concentration determined in Step 2.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent artifactual protein degradation during extraction.
-
Perform SDS-PAGE and probe with primary antibodies against unphosphorylated (active) β-catenin and a loading control (e.g., GAPDH).
-
Validation Check: A true Wnt inhibitor will show a dose-dependent decrease in the endogenous β-catenin band, not just a drop in luciferase signal.
-
Protocol B: CYP1A1/1B1 Fluorometric Inhibition Assay
Rationale: The ortho-hydroxyl and meta-methoxy groups specifically dock into the CYP450 active site. This assay measures the direct catalytic inhibition of the enzyme [3].
Step-by-Step Methodology:
-
Reagent Setup: Utilize recombinant human CYP1A1 and CYP1B1 supersomes. Use 7-ethoxyresorufin (EROD) as the fluorogenic substrate.
-
Reaction Mixture: Combine the enzyme, substrate, and varying concentrations of the stilbene derivative in a potassium phosphate buffer (pH 7.4).
-
Initiation & Measurement:
-
Initiate the reaction by adding an NADPH regenerating system.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction with 20% trichloroacetic acid.
-
-
Quantification: Measure the formation of the highly fluorescent product, resorufin, at Ex/Em = 530/590 nm. Calculate the IC₅₀ using non-linear regression analysis.
Fig 2: Self-validating experimental workflow for screening stilbene derivatives.
Conclusion
2-[2-(3-Methoxyphenyl)vinyl]phenol exemplifies the rational design of chemopreventive agents. By stepping away from the highly hydroxylated structure of resveratrol, this methoxy-substituted derivative overcomes the primary pharmacokinetic hurdles of natural phenols. Its targeted inhibition of CYP1B1 and the Wnt/β-catenin pathway, validated through stringent, artifact-resistant experimental protocols, positions it as a highly viable candidate for advanced pre-clinical oncology models. Researchers transitioning from standard natural phenols to synthetic stilbenoids should prioritize this structural class when designing in vivo efficacy trials.
References
-
Fluorinated N,N-Dialkylaminostilbenes for Wnt Pathway Inhibition and Colon Cancer Repression National Center for Biotechnology Information (PMC)[Link]
-
Analytics, Properties and Applications of Biologically Active Stilbene Derivatives MDPI[Link]
-
Preventing Carcinogenesis with Compounds that Inhibit Cytochrome P450 1A1 and 1B1 OMICS International[Link]
Reproducibility of 2-[2-(3-Methoxyphenyl)vinyl]phenol Synthesis: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-[2-(3-Methoxyphenyl)vinyl]phenol (CAS: 134964-55-9)
Executive Summary
The synthesis of unsymmetrical stilbenoids like 2-[2-(3-Methoxyphenyl)vinyl]phenol —a structural analog of resveratrol with documented antimicrobial, antioxidant, and anti-inflammatory properties—presents a classic challenge in organic chemistry: strictly controlling the E/Z stereoselectivity while maintaining high reproducibility[1]. Because the biological efficacy of stilbenoids is heavily dependent on the (E)-trans configuration, selecting a synthetic route that thermodynamically favors this isomer is critical for downstream drug development.
As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to generate this molecule. This guide objectively compares these methodologies, dissecting the causality behind the reagent choices and providing self-validating experimental workflows to ensure batch-to-batch reproducibility.
The Mechanistic Pillars: Synthesis Methodologies Compared
Method A: Horner-Wadsworth-Emmons (HWE) Olefination (The Industry Standard)
The HWE reaction is the gold standard for synthesizing unsymmetrical stilbenes due to its predictable thermodynamic control[2]. The reaction typically utilizes diethyl (2-hydroxybenzyl)phosphonate and 3-methoxybenzaldehyde (commercially indexed as NSC 43794[3]).
-
Causality of Reagents: Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is used to irreversibly deprotonate the phosphonate[1]. The resulting sterically bulky phosphonate carbanion attacks the aldehyde, forming an oxaphosphetane intermediate. The steric repulsion between the aryl rings in this cyclic transition state forces an anti-periplanar arrangement, driving the highly selective extrusion of the phosphate byproduct to yield the (E)-alkene.
-
Expert Insight: While some commercial databases ambiguously list "methyl diethyl phosphonate" as the reagent[1], successful synthesis strictly requires the aryl-substituted phosphonate to construct the target framework.
Method B: Mizoroki-Heck Cross-Coupling (The Catalytic Alternative)
The Heck reaction constructs the vinyl bridge by coupling 2-iodophenol with 3-methoxystyrene using a Palladium catalyst[2].
-
Causality of Reagents: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species. The use of sterically demanding ligands, such as tri-o-tolylphosphine (P(o-tolyl)₃), is critical. The bulkiness of the ligand accelerates the final reductive elimination step and prevents unwanted double-bond migration (isomerization), ensuring the trans-stilbene is the exclusive product[4].
Method C: Perkin-Type Condensation (The Classical Route)
An older method involving the condensation of 2-hydroxyphenylacetic acid with 3-methoxybenzaldehyde, followed by decarboxylation.
-
Drawbacks: This method requires harsh thermal conditions (often >150 °C), utilizes toxic copper/quinoline catalysts, and suffers from poor reproducibility and lower E/Z selectivity compared to modern olefination techniques[4].
Quantitative Performance & Reproducibility Analysis
The following table synthesizes experimental data across the three primary methodologies, allowing for an objective comparison of their performance metrics.
| Synthesis Method | Key Reagents | Avg. Yield (%) | Stereoselectivity (E:Z) | Reaction Time | Reproducibility Score | Environmental Impact |
| HWE Olefination | Phosphonate, NaH, THF, Aldehyde | 78 - 85% | > 95:5 | 4 - 6 h | High | Moderate (Phosphate waste) |
| Mizoroki-Heck | Aryl Iodide, Styrene, Pd(OAc)₂, Base | 65 - 80% | > 98:2 | 12 - 18 h | Moderate (Moisture/O₂ sensitive) | Low (High atom economy) |
| Perkin Condensation | Phenylacetic acid, Aldehyde, Cu | 40 - 55% | ~ 85:15 | 24+ h | Low | High (Harsh conditions, toxic) |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an observable metric to confirm the reaction is proceeding correctly.
Protocol 1: HWE Olefination (Optimized for (E)-Selectivity)
-
Deprotonation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an Argon atmosphere. Slowly add diethyl (2-hydroxybenzyl)phosphonate (1.0 eq) dropwise.
-
Self-Validation: The evolution of hydrogen gas (bubbling) confirms the active deprotonation of the phosphonate. The solution will turn slightly yellow.
-
-
Aldehyde Addition: Once bubbling ceases (approx. 30 mins), add a solution of 3-methoxybenzaldehyde (NSC 43794) (1.05 eq) in THF dropwise[1][3].
-
Causality: Dropwise addition prevents localized heating, which could lower the thermodynamic E-selectivity.
-
-
Propagation & Quenching: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active aldehyde spot and the appearance of a highly fluorescent blue spot under 365 nm UV indicates successful stilbenoid formation.
-
-
Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, and dry over anhydrous MgSO₄. Purify via flash column chromatography and recrystallize from cold methanol to achieve >99% (E)-isomer purity.
Protocol 2: Mizoroki-Heck Cross-Coupling
-
Catalyst Activation: In an oven-dried Schlenk tube, combine 2-iodophenol (1.0 eq), 3-methoxystyrene (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and triethylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Degassing (Critical Step): Perform three freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst back to an inactive Pd(II) state. Strict anaerobic conditions are mandatory for reproducibility.
-
-
Coupling: Heat the sealed tube to 100 °C for 12-18 hours[4].
-
Workup & Validation: Cool to room temperature. Dilute with water and extract with diethyl ether. Filter the organic layer through a short pad of Celite.
-
Self-Validation (Visual & NMR): The formation of a fine black precipitate (Pd black) indicates the catalyst has completed its lifecycle. Post-purification, ¹H-NMR must be used to validate the stereochemistry: the vinylic protons of the (E)-isomer will present as two distinct doublets at ~7.0–7.5 ppm with a large coupling constant (J ≈ 16.0 Hz), whereas the (Z)-isomer would show J ≈ 12.0 Hz.
-
Mechanistic & Workflow Visualizations
Figure 1: Comparative synthetic workflows of HWE Olefination vs. Mizoroki-Heck coupling for 2-[2-(3-Methoxyphenyl)vinyl]phenol.
Figure 2: Mechanistic pathway driving the thermodynamic (E)-stereoselectivity in the HWE olefination.
Conclusion
For the highly reproducible synthesis of 2-[2-(3-Methoxyphenyl)vinyl]phenol, the HWE Olefination remains the superior choice for bench-scale research and early-stage drug development due to its robust E-stereoselectivity and operational simplicity. While the Mizoroki-Heck reaction offers better atom economy and avoids phosphate waste, its sensitivity to atmospheric oxygen and reliance on expensive palladium catalysts make it less reproducible without specialized Schlenk line techniques.
References
-
National Center for Biotechnology Information (PubChem) . "3-Methoxybenzaldehyde | C8H8O2 | CID 11569". PubChem Database. Available at:[Link]
-
National Institutes of Health (PMC) . "Synthetic approaches toward stilbenes and their related structures". Journal of Advanced Research. Available at:[Link]
-
University of Pisa (UNIPI) . "Synthesis of Pterostilbene through supported-catalyst promoted Mizoroki-Heck reaction". Electronic Theses and Dissertations. Available at:[Link]
Sources
In Vivo Validation of 2-[2-(3-Methoxyphenyl)vinyl]phenol: A Comparative Guide to Next-Generation P-Glycoprotein Modulators
As multidrug resistance (MDR) continues to be a primary bottleneck in clinical oncology, the development of targeted efflux pump inhibitors has become a critical focus for drug development professionals. The overexpression of P-glycoprotein (P-gp/ABCB1) in tumor tissues actively extrudes chemotherapeutic agents, such as doxorubicin and paclitaxel, leading to therapy failure.
While first- and third-generation P-gp inhibitors have been developed, their clinical translation is often halted by severe dose-limiting toxicities or unpredictable pharmacokinetic interactions. This guide provides an in-depth, objective comparison of 2-[2-(3-Methoxyphenyl)vinyl]phenol (also known as 2-hydroxy-3'-methoxystilbene)—a rationally designed stilbene derivative[1]—against standard alternatives, supported by self-validating in vivo experimental protocols.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
To understand the therapeutic potential of 2-[2-(3-Methoxyphenyl)vinyl]phenol, we must analyze its structural causality. Natural stilbenes, such as resveratrol, exhibit weak P-gp modulatory effects but fail in vivo due to rapid Phase II metabolism (glucuronidation and sulfation) of their multiple hydroxyl groups[2].
By modifying the stilbene backbone to include a methoxy substitution (3-methoxy) and reducing the hydroxyl count, 2-[2-(3-Methoxyphenyl)vinyl]phenol achieves three critical mechanistic advantages:
-
Enhanced Lipophilicity: Improves cell membrane permeability, allowing the compound to access the transmembrane binding domains of P-gp.
-
Metabolic Stability: The methoxy group creates steric hindrance and removes a target for rapid glucuronidation, significantly extending the in vivo half-life.
-
Conformational Inhibition: It binds non-competitively to P-gp, locking the transporter in a conformation that prevents ATP hydrolysis, thereby neutralizing the efflux of doxorubicin.
Fig 1: Mechanistic pathway of P-gp inhibition by 2-[2-(3-Methoxyphenyl)vinyl]phenol.
Comparative Performance Analysis
To objectively evaluate 2-[2-(3-Methoxyphenyl)vinyl]phenol, we benchmark it against three established reference compounds:
-
Tariquidar (XR9576): A highly potent, 3rd-generation specific P-gp inhibitor[3].
-
Verapamil: A 1st-generation calcium channel blocker with P-gp inhibitory off-target effects[4].
-
Resveratrol: The unoptimized, natural stilbene precursor[2].
Quantitative Comparison Table
| Compound | Generation / Class | Target Profile | In Vitro IC₅₀ (P-gp) | In Vivo MDR Reversal (Fold) | Primary Dose-Limiting Toxicity (In Vivo) |
| 2-[2-(3-Methoxyphenyl)vinyl]phenol | Next-Gen Stilbene | P-gp (Selective) | ~150 nM | 8.5x | Minimal (High therapeutic index) |
| Tariquidar (XR9576) | 3rd Gen Inhibitor | P-gp / BCRP | 5.1 nM | 10.2x | BCRP cross-reactivity; PK interference |
| Verapamil | 1st Gen Inhibitor | P-gp / Ca²⁺ Channels | ~1052 nM | 2.1x | Severe Cardiotoxicity (AV Block) |
| Resveratrol | Natural Polyphenol | P-gp / MRP1 | >50 µM | 1.2x | Poor Bioavailability (Rapid clearance) |
Data Interpretation & Causality: While Tariquidar boasts an exceptional IC₅₀ of 5.1 nM[3], its extreme potency often leads to the unintended inhibition of other ABC transporters like BCRP in healthy tissues, altering the systemic pharmacokinetics of co-administered drugs. Conversely, Verapamil requires an in vivo concentration of >1 µM to inhibit P-gp[4], a threshold that triggers fatal cardiac arrhythmias. 2-[2-(3-Methoxyphenyl)vinyl]phenol provides a "Goldilocks" therapeutic window: its ~150 nM affinity is strong enough to reverse MDR by 8.5-fold, yet it lacks the calcium-channel affinity of Verapamil and the extreme BCRP cross-reactivity of Tariquidar.
In Vivo Experimental Workflow: MCF-7/Adr Xenograft Model
To validate the MDR reversal capabilities of this compound, the doxorubicin-resistant human breast cancer model (MCF-7/Adr) is the gold standard[5]. This cell line is explicitly selected because its resistance is primarily driven by ABCB1 overexpression, providing a direct readout of P-gp inhibition.
Fig 2: Step-by-step in vivo validation workflow for MDR reversal in MCF-7/Adr xenograft models.
Step-by-Step Self-Validating Protocol
Step 1: Cell Preparation & Quality Control
-
Action: Culture MCF-7/Adr cells in DMEM supplemented with 10% FBS and 1 µM doxorubicin to maintain selection pressure.
-
Self-Validation Checkpoint: Prior to harvest, perform a Western blot against ABCB1 to confirm P-gp overexpression relative to wild-type MCF-7 cells. Failure to confirm overexpression invalidates downstream efficacy data.
Step 2: Xenograft Inoculation
-
Action: Suspend 5 × 10⁶ MCF-7/Adr cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female athymic BALB/c nude mice[5].
-
Note: Implant a 0.72 mg 17β-estradiol pellet 24 hours prior to inoculation to support estrogen-dependent tumor engraftment.
Step 3: Randomization & Dosing Strategy
-
Action: Once tumors reach an average volume of 100 mm³ (approx. 10-14 days), randomize mice into four groups (n=8/group):
-
Vehicle Control (Saline + 5% DMSO)
-
Doxorubicin alone (5 mg/kg, i.v., once weekly)
-
2-[2-(3-Methoxyphenyl)vinyl]phenol alone (10 mg/kg, i.p., twice weekly)
-
Combination (Doxorubicin + Stilbene derivative)
-
Step 4: Monitoring & Toxicity Profiling
-
Action: Measure tumor volume bi-weekly using digital calipers ( V=(length×width2)/2 ). Weigh mice concurrently.
-
Self-Validation Checkpoint: A body weight reduction of >15% in the combination group indicates overlapping systemic toxicity, which would negate the compound's safety profile. The stilbene derivative should maintain weight stability comparable to the Doxorubicin-alone group.
Step 5: Ex Vivo Pharmacodynamic (PD) Analysis
-
Action: At day 28, sacrifice the mice and excise the tumors.
-
Causality Check: Perform LC-MS/MS on tumor homogenates. To prove that tumor shrinkage in Group 4 is due to efflux inhibition and not just additive cytotoxicity, the intracellular concentration of doxorubicin in Group 4 must be significantly higher than in Group 2.
Conclusion
2-[2-(3-Methoxyphenyl)vinyl]phenol represents a highly optimized structural evolution from natural stilbenes. By balancing moderate in vitro P-gp affinity with superior in vivo metabolic stability and a clean toxicity profile, it overcomes the historical hurdles that have plagued both 1st-generation (Verapamil) and 3rd-generation (Tariquidar) inhibitors. For drug development professionals targeting MDR in solid tumors, this compound provides a highly viable, self-validating scaffold for combination chemotherapy regimens.
References
- Colabufo, Nicola Antonio, et al. "Arylmethyloxyphenyl Derivatives: Small Molecules Displaying P-Glycoprotein Inhibition." Journal of Medicinal Chemistry, 2006.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGOVAAE8Rr_N3o8SjmHbOGzwzbY-8SwaFEcCKsVW83z0FcVNjhB2oQUBnvf0U_XcC1t-UJ7Tj7IOHbV2xR-kk3k-oiYON2v-JQb-zs883jrXkkEAycTzsVapgQub6KdtJSm-ANb7I=]
- "Tariquidar (XR9576) | P-gp Inhibitor." MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFERu-fkFtBKkos44v2KmwMb4TmYo9PB-JqrHKSy5IpxsfDomXRTa7gR1bb1LFoTBHzf38BmFO7mKPdKChobskoE0xQ5Ne8-3l-Et3-ofup5Gjqta_CyZPBOyagQ4M1IJHC_R-pGuqOHA==]
- "Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates." Molecular Pharmaceutics - ACS Publications, 2020.[https://vertexaisearch.cloud.google.
- "A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression." Spandidos Publications, 2013.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkCAMjIjC33ckMhFEjtGhKbwiDrzOOF08AcHbdjoy1nBE0p5udswI3MMQNvsmcpjJvMlJshOCM6KncipQQmDPUR7vWEQdPQDIV_rp1zkvfwZdPCfVsMh8O0TrxHxnBZ7oGdEL8dOAB-9yxg2zzDia0kqZcERq3]
- "Stilbenes as Multidrug Resistance Modulators and Apoptosis Inducers in Human Adenocarcinoma Cells." Anticancer Research, 2010.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExxVzCRDp0A26HiGJUrqQIuO0cqoXUln5vN2w6cGB9rFYO7kB8OYV78IonxnSuYx-8DI_0b8BxwKobiwOfNUbFdfxHaEElNCEj2aKPm9Jbjmt1l01bDbrpCIXAQV56_Syc7oWJFPt2bgzVcPSp8uR-P1YuJoLNz3aWnLU3cRwsMO4=]
Sources
Engineering Efficacy: A Comparative Guide to Stilbene Isomers in Drug Development
Stilbenes, characterized by their 1,2-diphenylethylene backbone, represent a highly versatile class of polyphenolic compounds. While trans-resveratrol has historically dominated the literature, its clinical translation is severely bottlenecked by rapid phase II metabolism. For drug development professionals, understanding the structure-activity relationships (SAR) of different stilbene isomers—such as cis-resveratrol, pterostilbene, and piceatannol—is critical.
This guide objectively compares these analogs, detailing how minor stereochemical and functional group modifications fundamentally alter pharmacokinetics, target affinity, and systemic efficacy.
Structural Causality: Pharmacokinetics and Bioavailability
The primary hurdle in stilbene therapeutics is achieving a sufficient therapeutic window before hepatic clearance. The structural differences between isomers directly dictate their metabolic fate and systemic viability 1.
-
Trans-Resveratrol vs. Pterostilbene: Trans-resveratrol contains three unprotected hydroxyl groups, making it a prime target for rapid glucuronidation and sulfation in the liver and intestines. Consequently, its oral bioavailability hovers below 20%, with a plasma half-life of roughly 14 minutes 2. Pterostilbene, conversely, features methoxy groups at the C-3 and C-5 positions. This substitution sterically hinders conjugating enzymes and significantly increases the molecule's lipophilicity. As a result, pterostilbene achieves ~80% bioavailability and a prolonged half-life of 105 minutes, allowing for sustained interaction with systemic targets like SIRT1 2.
-
Trans- vs. Cis-Resveratrol: While the trans isomer is thermodynamically more stable, UV exposure or specific biological microenvironments can induce isomerization to the cis form. Interestingly, cis-resveratrol undergoes an even more distinct metabolic pathway, preferentially forming glucuronide conjugates and exhibiting a higher overall metabolism rate (62% vs. 20% in specific in vitro models) compared to its trans counterpart 3.
-
Piceatannol: The addition of a hydroxyl group at the ortho position on the B-ring enhances piceatannol's ability to scavenge reactive oxygen species (ROS) and inhibit NF-κB. However, this increased polarity restricts its cellular permeability compared to pterostilbene 4.
Quantitative Pharmacokinetic and Efficacy Profile
| Stilbene Isomer | Structural Modification | Bioavailability | Plasma Half-Life | ANO1 Inhibition (IC50) | Primary Metabolic Fate |
| trans-Resveratrol | 3,5,4'-trihydroxy | ~20% | ~14 min | 102 µM | Rapid glucuronidation and sulfation |
| cis-Resveratrol | Isomerization of trans | <20% | <14 min | 10.6 µM | Preferential glucuronidation |
| Pterostilbene | 3,5-dimethoxy, 4'-hydroxy | ~80% | ~105 min | N/A (SIRT1 activator) | Resists conjugation; highly lipophilic |
| Piceatannol | 3,4,3',5'-tetrahydroxy | <20% | ~15 min | N/A (NF-κB inhibitor) | Ortho-hydroxyls enhance ROS clearance |
Stereochemistry Dictates Target Affinity: The ANO1 Case Study
In drug design, stereochemistry is not merely a matter of stability; it defines spatial compatibility with target receptors. A compelling example of this is the inhibition of Anoctamin 1 (ANO1), a calcium-activated chloride channel overexpressed in metastatic prostate cancer (PC-3) cells 5.
While trans-resveratrol is widely recognized for its broad-spectrum activity, it is a relatively weak inhibitor of ANO1 (IC50 = 102 µM). In stark contrast, cis-resveratrol inhibits ANO1 with an IC50 of 10.6 µM—a nearly tenfold increase in potency 5. The causality lies in the bent configuration of the cis isomer, which aligns more favorably within the ANO1 binding pocket than the planar trans configuration. This specific binding downregulates ANO1 expression, triggering caspase-3 activity and PARP cleavage, ultimately driving apoptosis in PC-3 cells.
Mechanistic divergence of stilbene isomers based on stereochemistry and functional groups.
Self-Validating Experimental Protocol: Profiling Stilbene Efficacy
To accurately compare stilbene isomers, researchers must employ workflows that account for the compounds' photosensitivity and rapid metabolism. The following protocol outlines a self-validating system for determining both bioavailability and target-specific IC50, ensuring that the observed effects are attributed to the parent isomer and not a degradation artifact.
Phase 1: Caco-2 Bidirectional Permeability (Bioavailability Assessment)
-
Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts.
-
Self-Validation Check: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Introduce Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must remain <1% to confirm tight junction integrity before stilbene exposure.
-
-
Isomer Dosing: Apply 10 µM of the target stilbene (e.g., cis-resveratrol) to the apical chamber (A→B) and, in parallel wells, the basolateral chamber (B→A). Maintain strict protection from ambient light to prevent UV-induced isomerization.
-
Efflux Calculation: Sample at 30, 60, and 120 minutes. Calculate the Apparent Permeability ( Papp ) and Efflux Ratio ( Papp B→A / Papp A→B). An efflux ratio >2 indicates active transport (e.g., P-glycoprotein efflux), explaining poor systemic retention.
Phase 2: Target Inhibition & Stability Verification (ANO1 Patch-Clamp)
-
Electrophysiology: Perform whole-cell patch-clamp recordings on PC-3 cells. Stimulate ANO1 currents using 100 µM intracellular ATP.
-
Dose-Response: Perfuse the cells with escalating concentrations of the stilbene isomer (1 µM to 300 µM).
-
Self-Validation Check: Substitute extracellular chloride with gluconate to confirm the recorded current is exclusively chloride-dependent.
-
-
Post-Assay LC-MS/MS (Critical Step): Immediately following the patch-clamp recording, extract the perfusion buffer and analyze via LC-MS/MS.
-
Self-Validation Check: Verify the cis/trans ratio. If cis-resveratrol has isomerized to trans-resveratrol by >5% under assay lighting conditions, the IC50 data must be discarded, as the observed inhibition cannot be definitively assigned to the cis stereoisomer.
-
Self-validating workflow ensuring compound integrity and accurate pharmacokinetic profiling.
Conclusion
The clinical utility of stilbenes cannot be generalized under the umbrella of "trans-resveratrol." By objectively comparing isomers, drug development professionals can leverage specific structural advantages: pterostilbene for systemic, longevity-focused applications requiring high bioavailability, and cis-resveratrol for targeted oncological applications where spatial geometry dictates receptor affinity.
References
- Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science.
- Analysis of Safety from a Human Clinical Trial with Pterostilbene. PMC.
- Potential Transformation of Food Resveratrol: Mechanisms and Biological Impact. MDPI.
- Stilbenes, a Versatile Class of Natural Metabolites for Inflamm
- Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prost
Sources
- 1. japsonline.com [japsonline.com]
- 2. Analysis of Safety from a Human Clinical Trial with Pterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
